trans-Ceftibuten
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-VTSZRNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101600 | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97519-40-9, 97519-39-6 | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Ceftibuten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97519-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of trans-Ceftibuten
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods related to trans-Ceftibuten. Given that this compound is primarily known as a less active isomer and metabolite of the clinically used cis-Ceftibuten, this document focuses on the synthesis of a Ceftibuten mixture and subsequent methods for the isolation and purification of the trans-isomer.
Introduction to Ceftibuten and its Isomers
Ceftibuten is a third-generation oral cephalosporin antibiotic. The active pharmaceutical ingredient (API) is the cis-isomer, ((6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). The trans-isomer, which has the (E) configuration at the C7-side chain double bond, is also a known compound. In aqueous solutions, the isomerization of Ceftibuten is influenced by pH[1]. Studies have shown that after administration, about 10% of Ceftibuten is converted to the trans-isomer, which exhibits approximately one-eighth of the antimicrobial potency of the cis-isomer[2][3]. Therefore, the separation and quantification of these isomers are critical for quality control in drug development and manufacturing.
Synthesis of a Ceftibuten Isomeric Mixture
A direct and specific synthesis for this compound is not prominently described in the scientific literature, as the focus is on the production of the active cis-isomer. The following protocol, adapted from patent literature, describes a general method for synthesizing Ceftibuten, which is expected to yield a mixture where the cis-isomer is the major product. The trans-isomer would be present as a process-related impurity.
Overall Synthesis Workflow
The synthesis of Ceftibuten generally involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a protected side chain, followed by deprotection.
Caption: General workflow for the synthesis of a crude Ceftibuten mixture.
Experimental Protocol for Ceftibuten Synthesis
The following is a representative experimental protocol for the synthesis of Ceftibuten.
Materials and Reagents:
-
7-aminocephalosporanic acid (7-ACA)
-
(Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enoic acid (or a protected derivative)
-
Acylating agent (e.g., dicyclohexylcarbodiimide (DCC) or an acid chloride)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Deprotecting agent (if necessary, e.g., trifluoroacetic acid)
-
Base (e.g., triethylamine)
-
Acid for pH adjustment (e.g., hydrochloric acid)
-
Purified water
-
Organic solvents for extraction and washing (e.g., ethyl acetate)
Procedure:
-
Side Chain Activation: In a suitable reactor, dissolve the protected (Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enoic acid side chain in an appropriate anhydrous organic solvent. Add the acylating agent at a controlled temperature (e.g., 0-5 °C) and stir for a specified time to form the activated side chain.
-
Acylation: In a separate reactor, suspend 7-ACA in the chosen solvent. Add a base to facilitate dissolution. Cool the suspension and add the activated side chain solution from the previous step. Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable analytical technique like HPLC.
-
Work-up and Extraction: After the reaction is complete, filter off any solid byproducts. The reaction mixture may be washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer containing the protected Ceftibuten is then collected.
-
Deprotection: Remove the protecting groups from the acylated product. The specific deprotection agent and conditions will depend on the protecting groups used.
-
Isolation of Crude Ceftibuten: After deprotection, the crude Ceftibuten is typically precipitated by adjusting the pH of the solution to its isoelectric point. The precipitate is then filtered, washed with water and/or an organic solvent, and dried under vacuum to yield the crude Ceftibuten mixture containing both cis and trans isomers.
Synthesis Data
The following table summarizes representative quantitative data from patent literature for a Ceftibuten synthesis.
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | >98% (total Ceftibuten) |
Note: The literature often does not specify the isomeric ratio in the crude product.
Purification of this compound
The purification of this compound from the synthesis mixture primarily relies on chromatographic techniques due to the similar physical properties of the cis and trans isomers.
Purification Workflow
The general strategy for isolating this compound involves an initial purification to remove bulk impurities, followed by a high-resolution separation of the isomers.
Caption: Workflow for the purification and isolation of ceftibuten isomers.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the most effective method for separating the cis and trans isomers of Ceftibuten. The methodology is scaled up from analytical HPLC methods.
Experimental Protocol:
-
System Preparation:
-
Column: A reversed-phase C18 column suitable for preparative scale.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized based on analytical scale separations.
-
Detector: UV detector set at a wavelength where both isomers have good absorbance (e.g., 254 nm or 262 nm)[4][5].
-
-
Sample Preparation: Dissolve the crude or partially purified Ceftibuten mixture in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.
-
Chromatographic Separation:
-
Inject the sample solution onto the preparative HPLC column.
-
Run the separation using an isocratic or gradient elution profile that provides the best resolution between the cis and trans peaks.
-
Monitor the elution profile using the UV detector.
-
-
Fraction Collection: Collect the fractions corresponding to the elution of the this compound peak.
-
Post-Purification Processing:
-
Combine the fractions containing the purified this compound.
-
Remove the organic solvent from the mobile phase, for example, by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or the product can be precipitated by pH adjustment to yield the purified this compound.
-
Analytical HPLC Parameters for Method Development:
The following table provides typical parameters for the analytical separation of Ceftibuten isomers, which can be used as a starting point for developing a preparative method.
| Parameter | Description |
| Column | Reversed-phase C18, e.g., 4.6 mm x 250 mm, 5 µm particle size[4] |
| Mobile Phase | Acetonitrile/50 mM ammonium acetate (e.g., 5:95, v/v)[4] |
| Detection | UV at 262 nm[4] |
| Flow Rate | ~1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 25 °C) |
Fractional Crystallization
While less efficient than preparative HPLC for isomers with very similar properties, fractional crystallization can be explored as an enrichment step. This process relies on slight differences in the solubility of the cis and trans isomers in a particular solvent system.
Experimental Protocol:
-
Solvent Selection: Screen various solvent and anti-solvent systems to identify one in which the cis and trans isomers have a noticeable difference in solubility.
-
Dissolution: Dissolve the Ceftibuten isomer mixture in a minimum amount of the chosen solvent at an elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble isomer. The cooling rate should be carefully controlled to promote the formation of pure crystals.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Analysis: Analyze the composition of the crystals and the mother liquor by HPLC to determine the extent of enrichment of the trans-isomer.
-
Iteration: The process can be repeated with the enriched fraction to further improve the purity of the this compound.
Quality Control and Analysis
The primary analytical technique for monitoring the synthesis and purification of this compound is High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Workflow
Caption: Standard workflow for the HPLC analysis of ceftibuten isomers.
This guide provides a framework for the synthesis and purification of this compound, based on the available scientific and patent literature. Researchers and drug development professionals should note that the isolation of this compound is primarily a purification challenge, starting from a mixture obtained through the synthesis of the active cis-isomer. Method development and optimization, particularly for the preparative HPLC step, will be crucial for obtaining high-purity this compound for research and reference standard purposes.
References
- 1. Isomerization of ceftibuten in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of ceftibuten and its metabolite in biological fluids: applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of trans-Ceftibuten on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftibuten is an orally administered, third-generation cephalosporin antibiotic utilized in the treatment of various bacterial infections. As with other β-lactam antibiotics, its efficacy stems from the disruption of bacterial cell wall synthesis. Ceftibuten exists as two geometric isomers: cis-ceftibuten and trans-ceftibuten. The drug is administered as the cis-isomer, which is the predominant and more biologically active form. In vivo, a minor portion (approximately 10%) of the cis-ceftibuten dose is converted to the trans-isomer.[1] This guide focuses specifically on the mechanism of action of this compound, its interaction with bacterial targets, and its comparatively reduced role in the overall antibacterial effect of the drug.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of all β-lactam antibiotics, including this compound, is achieved through the inhibition of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1]
2.1 Targeting Penicillin-Binding Proteins (PBPs)
The molecular targets of ceftibuten are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[1] These enzymes, particularly the transpeptidases, are responsible for the final steps of cell wall assembly, which involve cross-linking the peptide side chains of adjacent glycan strands in the peptidoglycan polymer. This cross-linking provides the cell wall with its necessary strength and rigidity.
This compound, possessing the characteristic β-lactam ring, acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan peptide side chains. This allows it to bind to the active site of PBPs. This binding leads to the acylation of a serine residue within the PBP active site, forming a stable, covalent bond. This effectively inactivates the enzyme, halting the transpeptidation process. The resulting inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a loss of cell integrity and eventual cell lysis.
2.2 PBP Specificity
Studies on ceftibuten have identified PBP3 as its primary molecular target.[1] PBP3 is critically involved in septum formation during bacterial cell division. The preferential binding to this PBP is a key factor in the bactericidal effect of the parent compound, cis-ceftibuten.
Impact of Stereochemistry on Potency
The key determinant in the biological activity of this compound is its stereochemistry. The trans configuration at the C6-C7 position of the cephalosporin core results in a three-dimensional structure that is significantly different from the cis-isomer. This structural disparity leads to impaired binding affinity for the active site of PBPs.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetic properties and comparative potency of ceftibuten isomers.
Table 1: Pharmacokinetic Properties of Ceftibuten Isomers
| Parameter | cis-Ceftibuten | This compound | Reference(s) |
|---|---|---|---|
| Source | Administered Drug | In vivo metabolite | [1] |
| Relative Plasma Cmax | ~94.3% of total | ~5.7% of total | [1] |
| Urinary Recovery (% of dose) | ~47% - 59% | ~6% | [2][3] |
| Plasma Protein Binding | ~65% | Not specified | [1] |
| Elimination Half-life (t½) | ~2.2 - 2.5 hours | ~3.2 hours |[1] |
Table 2: Comparative Antibacterial Potency
| Isomer | Relative Potency | Mechanism | Reference(s) |
|---|---|---|---|
| cis-Ceftibuten | 1 (Reference) | High-affinity binding to PBPs (esp. PBP3) | [1] |
| This compound | ~1/8 to 1/4 of cis-isomer | Impaired binding affinity to PBPs |[1][2] |
Table 3: Representative Minimum Inhibitory Concentrations (MICs) for cis-Ceftibuten Note: This data is for the active cis-isomer and provides context for the drug's spectrum of activity. Specific MIC data for the isolated trans-isomer is not widely reported.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Escherichia coli | ≤ 0.13 | 0.25 |
| Haemophilus influenzae | 0.03 | 0.06 |
| Moraxella catarrhalis | 0.25 | 0.5 |
| Streptococcus pneumoniae | 4.0 | 16.0 |
| Streptococcus pyogenes | ≤ 0.06 | ≤ 0.06 |
Experimental Protocols
5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the reference broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate, adhering to CLSI guidelines.
-
Preparation of Antimicrobial Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working antimicrobial solution (at twice the desired final starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and the target inoculum of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
5.2 Protocol: Competitive PBP Binding Assay (IC50 Determination)
This protocol outlines a general method to determine the concentration of an unlabeled inhibitor (this compound) required to inhibit 50% of the binding of a labeled β-lactam (e.g., fluorescently-labeled penicillin) to its PBP targets.
-
Membrane Preparation:
-
Grow the target bacterial strain to mid-logarithmic phase and harvest by centrifugation.
-
Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Lyse the cells using a French press or sonication.
-
Perform a low-speed centrifugation to remove intact cells, followed by a high-speed ultracentrifugation to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in buffer. Determine the total protein concentration (e.g., via BCA assay).
-
-
Competition Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes (e.g., 50 µg of total protein).
-
Add increasing concentrations of the unlabeled competitor, this compound, to the tubes. Include a control with no competitor.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the competitor to bind to the PBPs.
-
-
Labeling Reaction:
-
Add a fixed, non-saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin derivative) to each tube.
-
Incubate for a further 10-15 minutes at a specified temperature (e.g., 30°C) to allow the probe to bind to any available PBPs.
-
-
Quenching and Separation:
-
Stop the reaction by adding a vast excess of a cold (unlabeled) broad-spectrum β-lactam (e.g., ampicillin) and placing the samples on ice.
-
Separate the PBP-bound probe from the unbound probe. This is typically done by denaturing the proteins and separating them via SDS-PAGE.
-
-
Detection and Quantification:
-
Visualize the labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP bands in each lane.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-competitor control.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
References
An In-depth Technical Guide to the Physicochemical Properties of Crystalline trans-Ceftibuten
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftibuten, a third-generation oral cephalosporin, is primarily available as the cis-isomer, which is the active pharmaceutical ingredient. During synthesis and metabolism, its geometric isomer, trans-ceftibuten, can be formed. As a potential impurity and a metabolite with significantly lower antibacterial activity, a thorough understanding of the physicochemical properties of crystalline this compound is crucial for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited availability of public experimental data specifically for the crystalline trans-isomer, this guide combines reported data for ceftibuten (unspecified isomer), computed data for the trans-isomer, and established analytical methodologies to provide a thorough scientific resource.
Introduction
Ceftibuten is a β-lactam antibiotic effective against a broad spectrum of Gram-negative bacteria. It is stable in the presence of many β-lactamases. The active form of the drug is the cis-(Z)-isomer. The trans-(E)-isomer of ceftibuten is a known metabolite and a potential impurity in the drug substance.[1] It is reported that about 10% of ceftibuten is converted to the trans-isomer in vivo, which possesses approximately 1/8th of the antimicrobial potency of the cis-isomer.[2] Therefore, the characterization and control of this compound are critical aspects of pharmaceutical development and manufacturing. This guide focuses on the physicochemical properties of the crystalline form of this compound.
Chemical and Physical Properties
While specific experimental data for crystalline this compound is scarce in publicly available literature, a combination of computed data and information from related ceftibuten forms provides valuable insights.
General Properties
A summary of the general chemical and physical properties of this compound is presented in Table 1. These are primarily computed properties sourced from chemical databases.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
| Molecular Formula | C₁₅H₁₄N₄O₆S₂ | [3] |
| Molecular Weight | 410.4 g/mol | [3] |
| CAS Number | 97519-40-9 | [3] |
| Appearance | Assumed to be a crystalline solid, similar to the cis-isomer which is a white to pale yellowish-white crystalline powder.[4] | - |
| pKa (Predicted) | 2.99 ± 0.50 (Strongest Acidic) | [5] |
Solubility
A summary of known and predicted solubility for ceftibuten is provided in Table 2.
Table 2: Solubility of Ceftibuten
| Solvent | Solubility | Isomer/Form | Source |
| N,N-Dimethylformamide | Freely Soluble | Ceftibuten | [4] |
| Dimethyl Sulfoxide | Freely Soluble | Ceftibuten | [4] |
| Water | Practically Insoluble | Ceftibuten | [4] |
| Water | 7.05e-02 g/L (Computed) | Ceftibuten | [2] |
| Ethanol (95) | Practically Insoluble | Ceftibuten | [4] |
| Diethyl Ether | Practically Insoluble | Ceftibuten | [4] |
Experimental Protocols
This section details the experimental methodologies for the comprehensive physicochemical characterization of crystalline this compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A stability-indicating HPLC method is essential for the separation and quantification of this compound from the cis-isomer and other degradation products.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and a suitable organic modifier like acetonitrile. The exact composition may need optimization.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance, typically around 254 nm or 262 nm.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to an appropriate concentration.
The Japanese Pharmacopoeia describes an HPLC method where the trans-isomer is eluted after the cis-isomer.[4]
X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) or X-ray powder diffraction (XRPD) can be used to determine the crystal structure and confirm the crystalline nature of this compound.
Protocol (based on the study of cis-ceftibuten by Nisbet et al., 2022): [1][6][7][8]
-
Crystal Growth: Suitable single crystals of this compound would need to be grown, for example, by slow evaporation from a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure using appropriate software. This will provide information on the unit cell parameters, space group, and atomic coordinates.
-
XRPD: For a polycrystalline sample, an XRPD pattern can be collected and compared to a simulated powder pattern from the single-crystal data to confirm phase purity. A recent study on anhydrous and hydrated ceftibuten revealed that it exists as a zwitterion in the solid state.[1][6][7][8]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline material, such as melting point, decomposition temperature, and the presence of solvates.
Protocol:
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: A few milligrams of the crystalline this compound are weighed into an appropriate pan (e.g., aluminum).
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to detect thermal events like melting and decomposition.
-
TGA Analysis: The sample is heated at a constant rate under a nitrogen purge, and the change in mass is recorded as a function of temperature to detect desolvation or decomposition.
Spectroscopic Analysis
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and functional groups of this compound.
IR Spectroscopy Protocol:
-
Method: The infrared absorption spectrum can be determined using the paste method.[4]
-
Analysis: The positions of absorption bands corresponding to functional groups (e.g., C=O of the β-lactam ring, N-H, C=C) are identified and compared to the known spectrum of the cis-isomer.
NMR Spectroscopy Protocol:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the protons and carbons in the trans-isomer will differ from those of the cis-isomer, particularly for the atoms near the C=C double bond, allowing for unambiguous identification.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of crystalline this compound.
Caption: Workflow for the physicochemical characterization of crystalline this compound.
Logical Relationship for Isomer Differentiation
The following diagram illustrates the logical relationship of how different analytical techniques contribute to the differentiation of cis- and this compound.
Caption: Analytical techniques for differentiating cis- and this compound isomers.
Conclusion
The physicochemical properties of crystalline this compound are of significant interest in the pharmaceutical industry due to its role as a metabolite and potential impurity of the active cis-isomer. While comprehensive experimental data for the trans-isomer is not widely published, this guide provides a framework for its characterization based on computed data and established analytical techniques. The detailed experimental protocols and logical workflows presented herein offer a valuable resource for researchers and drug development professionals involved in the analysis and control of ceftibuten and its related substances. Further research to determine the experimental values for properties such as solubility, melting point, and pKa of crystalline this compound is warranted to build a more complete understanding of this compound.
References
- 1. Crystal structures of anhydrous and hydrated ceftibuten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H14N4O6S2 | CID 6398762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Ceftibuten | 97519-39-6 [amp.chemicalbook.com]
- 6. Crystal structures of anhydrous and hydrated ceftibuten - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
The Isomeric Journey of Ceftibuten: A Technical Guide to the Discovery and Development of trans-Ceftibuten
Introduction
Ceftibuten, a third-generation oral cephalosporin, has been a noteworthy agent in the armamentarium against bacterial infections since its introduction. Marketed primarily as the cis-isomer, its clinical efficacy is well-documented. However, the in vivo transformation of ceftibuten into its trans-isomer introduces a layer of complexity to its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the discovery, developmental history, and key characteristics of trans-ceftibuten, with a focus on the scientific data and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Discovery and Developmental History
Ceftibuten was discovered and developed by the Japanese pharmaceutical company Shionogi & Co., Ltd.[1][2] It received its initial US NDA approval in 1995.[2] During its development, it was recognized that the administered cis-isomer of ceftibuten undergoes isomerization in vivo to form its geometric isomer, this compound.[3][4] This metabolite was identified as a significant component in plasma and urine, necessitating a thorough characterization of its properties.[4]
This compound is now utilized as a fully characterized chemical compound and reference standard for analytical method development, validation, and quality control applications in the synthesis and formulation stages of ceftibuten drug development.[5]
Mechanism of Action
Like all β-lactam antibiotics, the bactericidal action of ceftibuten stems from its ability to inhibit the synthesis of the bacterial cell wall. It achieves this by binding to essential target proteins known as penicillin-binding proteins (PBPs).[3][4] This acylation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.
A crucial aspect of this compound is its significantly reduced antimicrobial potency compared to its cis-counterpart. Studies have consistently shown that the trans-isomer is approximately eight times less active.[3][4] While specific binding affinity data for this compound to various PBPs is not extensively published, this reduced activity suggests a lower affinity for the target PBPs.
Data Presentation
Comparative Antibacterial Activity
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.13 | ≤0.25 |
| Haemophilus influenzae | ≤0.13 | 0.06 - 2 |
| Moraxella catarrhalis | 4 | 0.25 - 4 |
| Streptococcus pneumoniae (penicillin-susceptible) | 4 | 4 |
| Streptococcus pyogenes | 0.5 | 0.5 |
Data compiled from multiple sources.
Pharmacokinetic Parameters of cis- and this compound in Healthy Adults
A recent Phase 1, randomized, double-blind, placebo-controlled study (NCT03939429) provided detailed pharmacokinetic data for both isomers following single and multiple oral doses of ceftibuten.[6][7][8][9][10]
Table 1: Single Dose Pharmacokinetic Parameters (Mean ± SD) [6][7][8]
| Parameter | Dose | cis-Ceftibuten | This compound |
| Cmax (mg/L) | 400 mg | 17.6 | 1.1 |
| 600 mg | 24.1 | 1.5 | |
| 800 mg | 28.1 | 2.2 | |
| Tmax (h) | 400-800 mg | 2.3 - 2.4 | 3.3 - 3.5 |
| AUC0–12 (mg·h/L) | 400 mg | 89.9 | 7.9 |
| 600 mg | 126.8 | 10.9 | |
| 800 mg | 158.5 | 14.8 | |
| t½ (h) | 400-800 mg | 2.7 - 3.1 | 3.0 - 3.5 |
| Urinary Excretion (Ae) over 48h (mg) | 400 mg | 332.6 | 43.8 |
| 600 mg | 521.1 | - | |
| 800 mg | - | 92.7 | |
| Renal Clearance (CLR) (L/h) | 400-800 mg | 3.1 - 4.2 | 4.8 - 6.3 |
Table 2: Multiple Dose Pharmacokinetic Parameters (Mean ± SD) on Day 10 [6][8]
| Parameter | Dose | cis-Ceftibuten | This compound |
| Cmax (mg/L) | 400 mg (twice daily) | 21.7 | 1.4 |
| 600 mg (twice daily) | 28.1 | 1.9 | |
| 800 mg (twice daily) | 38.8 | 2.8 | |
| AUC0–12 (mg·h/L) | 400 mg (twice daily) | 102.8 | 9.9 |
| 600 mg (twice daily) | 142.1 | 13.5 | |
| 800 mg (twice daily) | 185.7 | 18.5 |
Experimental Protocols
Quantification of cis- and this compound in Human Plasma and Urine by LC-MS/MS
This protocol is based on the methodology employed in the Phase 1 clinical trial NCT03939429.[6][9][10]
Objective: To determine the concentrations of cis- and this compound in human plasma and urine samples.
Materials:
-
Human plasma and urine samples
-
cis-Ceftibuten and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
LC-MS/MS system (e.g., UPLC coupled to a tandem mass spectrometer)
-
Analytical column (e.g., ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm)
Sample Preparation (Plasma):
-
To a 1.5 mL microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add an appropriate internal standard.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm), 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Gradient: A suitable gradient to ensure separation of the two isomers. For example:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-8 min: Return to 95% A
-
8-10 min: Column re-equilibration
-
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cis-ceftibuten, this compound, and the internal standard.
In Vitro Isomerization of ceftibuten in the Presence of Human Serum Albumin
This protocol is based on studies investigating the factors influencing the isomerization of ceftibuten.
Objective: To evaluate the rate of isomerization of cis-ceftibuten to this compound in the presence of human serum albumin (HSA).
Materials:
-
cis-Ceftibuten stock solution
-
Human Serum Albumin (HSA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a solution of HSA in PBS at a physiologically relevant concentration (e.g., 40 mg/mL).
-
Prepare a control solution of PBS without HSA.
-
Spike both the HSA solution and the control solution with a known concentration of cis-ceftibuten stock solution.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately stop the reaction by adding a protein precipitating agent (e.g., cold acetonitrile) to the aliquots from the HSA solution. Centrifuge to remove the precipitated protein. The aliquots from the control solution can be directly analyzed.
-
Analyze the samples by HPLC to determine the concentrations of both cis- and this compound.
-
Plot the concentration of this compound as a function of time to determine the rate of isomerization under both conditions.
Mandatory Visualizations
Caption: Interaction of ceftibuten isomers with penicillin-binding proteins.
References
- 1. Pipeline | Innovation | Shionogi Inc. - A Discovery-Based Pharmaceutical Company [shionogi.com]
- 2. shionogi.com [shionogi.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Axios Research [axios-research.com]
- 6. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics and safety of single and repeat doses of ceftibuten in healthy participants: a phase 1 dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of trans-Ceftibuten: A Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural elucidation of trans-Ceftibuten. As a known geometric isomer and metabolite of the active pharmaceutical ingredient (cis-Ceftibuten), the accurate characterization of the trans-isomer is critical for impurity profiling, stability studies, and ensuring pharmaceutical quality and safety.
While detailed spectroscopic data for isolated this compound is not extensively published, this guide consolidates the available data for the cis-isomer and provides a comparative analysis based on established spectroscopic principles to predict the characteristics of this compound.
Introduction to Ceftibuten and its Isomerism
Ceftibuten is a third-generation oral cephalosporin antibiotic. The active form is the cis-isomer (Z-isomer). During synthesis and under certain conditions, it can isomerize to the less active this compound (E-isomer). The structural difference lies in the geometry around the double bond in the C-7 side chain. This seemingly minor change has significant implications for its biological activity and necessitates distinct analytical characterization.
Spectroscopic Techniques for Structural Elucidation
A multi-faceted spectroscopic approach is essential for the unambiguous identification and structural confirmation of this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of Ceftibuten, primarily through the analysis of proton-proton coupling constants (³J) across the double bond.
¹H NMR Spectroscopy Data
| Assignment | cis-Ceftibuten (Experimental Data) | This compound (Predicted) | Rationale for Prediction |
| Olefinic Proton | ~6.3 ppm (singlet or triplet) | Expected to be a triplet with a larger coupling constant | The key difference lies in the ³J(H,H) coupling constant across the double bond. For the trans configuration, the coupling constant is typically larger (around 12-18 Hz) compared to the cis configuration (around 6-12 Hz). This would result in a more widely split signal for the olefinic proton in the trans-isomer. |
| α-proton of β-lactam ring | ~5.8 ppm (quartet) | Similar chemical shift expected | The local electronic environment is largely unchanged by the remote isomerism. |
| β-proton of β-lactam ring | ~5.1 ppm (doublet) | Similar chemical shift expected | The local electronic environment is largely unchanged by the remote isomerism. |
| Methylene protons adjacent to the double bond | ~3.2 ppm (doublet) | Similar chemical shift expected | The local electronic environment is largely unchanged by the remote isomerism. |
¹³C NMR Spectroscopy Data
| Assignment | Ceftibuten (General Predicted Range) | Expected Difference for trans-Isomer |
| Carbonyl (β-lactam) | 160-170 ppm | Minimal change |
| Carbonyl (amide) | 165-175 ppm | Minimal change |
| Carbonyl (acid) | 170-180 ppm | Minimal change |
| Olefinic carbons | 120-140 ppm | Subtle shifts due to steric effects. The γ-effect might cause a slight upfield shift for the carbon atoms in the more sterically hindered cis-isomer compared to the trans-isomer. |
| β-lactam carbons | 40-60 ppm | Minimal change |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. While the spectra of cis- and this compound are expected to be very similar, subtle differences, particularly in the fingerprint region, can be used for differentiation.
| Functional Group | cis-Ceftibuten (Experimental Data) (cm⁻¹) | This compound (Predicted) (cm⁻¹) | Rationale for Prediction |
| O-H stretch (carboxylic acid) | ~3249 (broad) | ~3249 (broad) | Unlikely to be significantly affected by the isomerism. |
| C=O stretch (β-lactam) | ~1772 | ~1772 | The core β-lactam ring vibration should remain consistent. |
| C=O stretch (carboxylic acid) | ~1700 | ~1700 | Unlikely to be significantly affected. |
| C=O stretch (amide) | ~1651 | ~1651 | Amide I band is not expected to shift significantly. |
| N-H bend (amide) | ~1544 | ~1544 | Amide II band is not expected to shift significantly. |
| C=C stretch | Weak, around 1640 | Weak, around 1640 | May be difficult to observe and differentiate. |
| Out-of-plane C-H bend (alkene) | Not specified | ~960-980 | The out-of-plane C-H bending vibration for a trans-disubstituted alkene typically appears in this region as a strong band, which can be a key differentiator from the cis-isomer (which has a band around 675-730 cm⁻¹). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Both cis- and this compound have the same molecular weight. However, their fragmentation patterns under certain ionization techniques might show differences in the relative abundances of fragment ions due to the different stereochemistry, which can influence fragmentation pathways.
| Parameter | Value for both cis- and this compound |
| Molecular Formula | C₁₅H₁₄N₄O₆S₂ |
| Molecular Weight | 410.42 g/mol |
| Predicted Fragmentation | Notes |
| β-lactam ring cleavage | A common fragmentation pathway for cephalosporins. The relative intensities of fragments resulting from the cleavage of the β-lactam and dihydrothiazine rings might differ between the isomers due to stereochemical influences on the stability of the transition states leading to fragmentation. |
| Side-chain fragmentation | Cleavage of the C-7 amide side chain is expected. Differences in the abundance of ions resulting from the fragmentation of the butenoic acid side chain might be observed. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting the presence of chromophores. The π-system in the C-7 side chain, conjugated with the aminothiazole ring, is the primary chromophore.
| Parameter | cis-Ceftibuten (Experimental Data) | This compound (Predicted) | Rationale for Prediction |
| λmax | 261-265 nm (in 0.1 M phosphate buffer, pH 8.0) | A slight bathochromic (red) shift is possible. | The trans-isomer is generally less sterically hindered, allowing for better planarity of the conjugated system. This enhanced planarity can lead to a slight shift of the absorption maximum to a longer wavelength and potentially a higher molar absorptivity (ε). |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols that should be optimized for the specific instrumentation and sample availability.
Sample Preparation
-
Isolation of this compound: As this compound is typically present as an impurity, it must first be isolated from the cis-isomer. This is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Check: The purity of the isolated this compound should be confirmed by analytical HPLC before proceeding with spectroscopic analysis.
-
Solvent Selection: The choice of solvent is critical, especially for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for Ceftibuten. For UV-Vis, a buffered aqueous solution is often used.
¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample: 5-10 mg of the isolated isomer dissolved in ~0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 16 or more for good signal-to-noise.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more may be required.
-
FT-IR Spectroscopy
-
Instrument: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation: Attenuated Total Reflectance (ATR) is often the simplest method. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 32-64.
-
Mass Spectrometry
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Parameters:
-
Ionization mode: ESI positive.
-
Mass range: m/z 50-1000.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion (m/z ~411.0 for [M+H]⁺) to obtain the fragmentation pattern.
-
UV-Vis Spectroscopy
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a solution of the sample in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to achieve an absorbance between 0.2 and 1.0.
-
Parameters:
-
Scan range: 200-400 nm.
-
Blank: Use the same buffer as used for the sample.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Conclusion
The structural elucidation of this compound relies on a comparative spectroscopic analysis with its cis-isomer. While obtaining a pure standard of this compound is the first critical step, the subsequent application of NMR, FT-IR, MS, and UV-Vis spectroscopy can provide the necessary data for its unambiguous identification. The key differentiating features are expected to be the proton-proton coupling constant in ¹H NMR and the out-of-plane C-H bending vibration in FT-IR. This guide provides the foundational knowledge and methodologies for researchers to confidently approach the spectroscopic analysis of this compound.
In Vitro Conversion of cis-Ceftibuten to trans-Ceftibuten: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro conversion of cis-ceftibuten to its trans-isomer. Ceftibuten, an orally administered third-generation cephalosporin, is primarily active in its cis-conformation. However, it undergoes isomerization to the less active trans-ceftibuten both in vitro and in vivo.[1][2] Understanding the dynamics of this conversion is crucial for drug formulation, stability studies, and pharmacokinetic modeling. This guide details the experimental protocols for studying this isomerization, presents quantitative data on the conversion kinetics, and illustrates the key processes and relationships through diagrams.
Factors Influencing Isomerization
The conversion of cis-ceftibuten to this compound is influenced by several factors, most notably pH and the presence of proteins like human serum albumin (HSA).
-
pH: The isomerization rate is significantly affected by the pH of the aqueous solution.[3] This is due to the dissociation of the carboxylic acid and aminothiazole groups on the ceftibuten molecule.[3] The pKa values for the 4-carboxylic acid, 7-carboxylic acid, and 7-aminothiazole groups have been determined to be 2.3, 3.2, and 4.5, respectively.[3] The ionization state of these groups influences the electron distribution around the double bond in the C7-side chain, thereby affecting the rate of isomerization.[3]
-
Human Serum Albumin (HSA): In human serum, the isomerization of cis-ceftibuten is accelerated by the presence of albumin. It is suggested that the binding of ceftibuten to albumin is a driving force for this conversion.
Quantitative Data on Isomerization
The following table summarizes the pharmacokinetic parameters of cis- and this compound observed in human studies. While these are in vivo data, they provide context for the relative amounts of the two isomers. In vivo, approximately 10% of cis-ceftibuten is converted to the trans-isomer.[1][2] The trans-isomer has about one-eighth the antimicrobial potency of the cis-isomer.[1]
| Parameter | cis-Ceftibuten | This compound | Reference |
| Elimination Half-life (t½) | ~2-3 hours | ~3.1-3.2 hours | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | ~3.3-4.8 hours | [4][5] |
| Plasma Protein Binding | ~65% | Not explicitly stated | [1][5] |
| Urinary Recovery (as % of dose) | ~60-70% | ~10-20% | [4][6] |
Experimental Protocols
In Vitro Isomerization of Ceftibuten in Aqueous Solution (pH-dependent)
This protocol is adapted from the methodology described by Hashimoto and Hirano (1998).[3]
Objective: To determine the kinetics of cis-ceftibuten isomerization at different pH values.
Materials:
-
cis-Ceftibuten reference standard
-
Buffer solutions of various pH values (e.g., phosphate buffers, citrate buffers)
-
Water bath or incubator
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions with precise pH values covering the range of interest (e.g., pH 2 to 8).
-
Sample Preparation: Dissolve a known amount of cis-ceftibuten in each buffer solution to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in a water bath.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples by HPLC to determine the concentrations of cis- and this compound.
In Vitro Isomerization of Ceftibuten in the Presence of Human Serum Albumin (HSA)
Objective: To evaluate the effect of HSA on the isomerization rate of cis-ceftibuten.
Materials:
-
cis-Ceftibuten reference standard
-
Human Serum Albumin (HSA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Dichloromethane
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Solution Preparation: Prepare a solution of HSA in PBS at a physiological concentration (e.g., 40 mg/mL). Prepare a stock solution of cis-ceftibuten.
-
Incubation: Add cis-ceftibuten to the HSA solution to a final concentration of 10 µg/mL. Incubate at 37°C.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: To 100 µL of the sample, add 200 µL of cold acetonitrile to precipitate the HSA. Vortex briefly. Add 100 µL of dichloromethane and vortex again.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Carefully collect the supernatant and inject it into the HPLC system.
HPLC Analysis of Ceftibuten Isomers
This method is based on established procedures for the analysis of ceftibuten in biological fluids.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 95:5 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isomerization of ceftibuten in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
The Antimicrobial Potency of Ceftibuten's Trans-Isomer: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial potency of the trans-isomer of Ceftibuten. While the cis-isomer is the active therapeutic component, the formation of the trans-isomer in vivo necessitates a clear understanding of its antimicrobial characteristics. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.
Introduction to Ceftibuten and its Isomers
Ceftibuten is a third-generation oral cephalosporin antibiotic.[1] Its chemical structure features a double bond in the C-7 side chain, leading to the existence of two geometric isomers: cis and trans. The therapeutically active form is the cis-isomer. In vivo, a portion of the cis-isomer undergoes isomerization to the less active trans-isomer.[2] Studies have shown that approximately 10% of an administered dose of ceftibuten is converted to the trans-isomer.[2][3]
Mechanism of Action
The antimicrobial action of ceftibuten, for both its cis and trans isomers, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through binding to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall. The binding to these proteins inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for maintaining the integrity of the cell wall. This disruption leads to cell lysis and bacterial death. The difference in antimicrobial potency between the two isomers is primarily attributed to a lower binding affinity of the trans-isomer to these PBP targets.
Quantitative Antimicrobial Potency
The most significant finding regarding the antimicrobial potency of the trans-isomer of ceftibuten is its substantially reduced activity compared to the cis-isomer. Multiple sources consistently report that the trans-isomer of ceftibuten is approximately 1/8th as antimicrobially potent as the cis-isomer .[3][4]
While specific Minimum Inhibitory Concentration (MIC) data for the purified trans-isomer is not widely published, the following table summarizes the MIC values for ceftibuten (predominantly the cis-isomer) against a range of common pathogens. Researchers can estimate the MIC for the trans-isomer by multiplying the values in this table by a factor of approximately eight.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.13 | 0.25 |
| Haemophilus influenzae | 0.06 | 0.06-2 |
| Moraxella catarrhalis | 0.25 | 0.25-4 |
| Streptococcus pneumoniae | 1.0 | 4.0 |
| Streptococcus pyogenes | 0.06 | 0.12 |
Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of the antimicrobial potency of the trans-isomer of ceftibuten would necessitate its separation from the cis-isomer, followed by standard antimicrobial susceptibility testing.
Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of the cis and trans isomers of ceftibuten from biological fluids or prepared mixtures. While specific protocols may vary, a typical approach would involve a reverse-phase C18 column with a suitable mobile phase, allowing for the differential elution and collection of each isomer.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed methodology for determining the MIC of the purified trans-isomer of ceftibuten, based on established antimicrobial susceptibility testing protocols.
Objective: To determine the minimum concentration of the trans-isomer of ceftibuten that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Purified trans-isomer of Ceftibuten
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator at 35°C ± 2°C
Procedure:
-
Preparation of Stock Solution: A stock solution of the purified trans-isomer of ceftibuten is prepared in a suitable solvent and then diluted in CAMHB to a concentration that is twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the trans-isomer are prepared in CAMHB. This creates a range of concentrations to test.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted trans-isomer is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the trans-isomer of ceftibuten that completely inhibits visible growth of the bacterium.
Visualizations
The following diagrams illustrate key concepts related to the trans-isomer of ceftibuten.
Caption: In vivo conversion of the active cis-isomer to the less potent trans-isomer.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Pharmacokinetics and safety of single and repeat doses of ceftibuten in healthy participants: a phase 1 dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 97519-40-9 | Benchchem [benchchem.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Molecular Modeling of trans-Ceftibuten Binding to Penicillin-Binding Proteins: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular modeling approaches used to investigate the binding of trans-ceftibuten, a third-generation cephalosporin antibiotic, to its primary target, Penicillin-Binding Protein 3 (PBP3). As bacterial resistance to β-lactam antibiotics continues to be a global health crisis, detailed structural and energetic analyses of these interactions are paramount for the development of novel and more effective therapeutic agents. This document outlines the methodologies for in silico investigation, from initial molecular docking to extensive molecular dynamics simulations and binding free energy calculations. While specific experimental data for this compound are limited in publicly available literature, this guide synthesizes established protocols and presents a hypothetical, yet plausible, model of the binding interaction, complete with quantitative data and detailed procedural descriptions. The aim is to provide a robust framework for researchers to conduct similar computational studies.
Introduction
This compound is a third-generation oral cephalosporin with a mechanism of action centered on the inhibition of bacterial cell wall synthesis.[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] The primary target of ceftibuten is PBP3, an enzyme crucial for septum formation during bacterial cell division.[3] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately results in bacterial lysis and death.[2]
Molecular modeling has become an indispensable tool in drug discovery and development, offering atomic-level insights into drug-target interactions. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose of a ligand, elucidate the key intermolecular interactions, and quantify the binding affinity.[4] This guide details a hypothetical, yet representative, molecular modeling study of this compound's interaction with Escherichia coli PBP3, providing a blueprint for such in silico investigations.
Data Presentation: A Plausible Binding Model
The following tables summarize the hypothetical quantitative data derived from a simulated molecular modeling study of this compound binding to the active site of E. coli PBP3 (PDB ID: 4BJP).
Table 1: Molecular Docking and Binding Free Energy Calculations
| Parameter | Value | Method |
| Binding Affinity (Docking Score) | -9.8 kcal/mol | AutoDock Vina |
| Estimated Inhibition Constant (Ki) | 150 nM | AutoDock Vina |
| Binding Free Energy (ΔG_bind) | -45.6 ± 3.2 kcal/mol | MM-PBSA |
| Van der Waals Energy (ΔE_vdW) | -52.1 ± 2.5 kcal/mol | MM-PBSA |
| Electrostatic Energy (ΔE_elec) | -18.9 ± 1.8 kcal/mol | MM-PBSA |
| Polar Solvation Energy (ΔG_pol) | 30.5 ± 2.1 kcal/mol | MM-PBSA |
| Non-polar Solvation Energy (ΔG_npol) | -5.1 ± 0.7 kcal/mol | MM-PBSA |
Table 2: Analysis of Molecular Dynamics Simulation (100 ns)
| Parameter | Value | Description |
| RMSD of PBP3 (backbone) | 1.8 ± 0.3 Å | Measures the deviation of the protein backbone from the initial structure. |
| RMSD of this compound | 0.9 ± 0.2 Å | Measures the deviation of the ligand from its initial docked pose. |
| Radius of Gyration (Rg) of PBP3 | 22.5 ± 0.5 Å | Indicates the compactness of the protein structure during the simulation. |
Table 3: Key Intermolecular Interactions
| Interaction Type | PBP3 Residue | This compound Atom | Distance (Å) | Occupancy (%) |
| Covalent Bond | SER307 (Oγ) | β-lactam Carbonyl C | 1.4 | 100 |
| Hydrogen Bond | THR487 (Oγ1) | Carboxylate O | 2.8 ± 0.4 | 85 |
| Hydrogen Bond | ASN361 (Nδ2) | Amide O | 3.1 ± 0.5 | 72 |
| Hydrogen Bond | SER359 (Oγ) | Thiazole N | 2.9 ± 0.3 | 91 |
| Salt Bridge | LYS300 (Nζ) | Carboxylate O | 3.5 ± 0.6 | 65 |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Molecular Docking
-
Protein Preparation:
-
The crystal structure of E. coli PBP3 is obtained from the Protein Data Bank (PDB ID: 4BJP).[4]
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein using AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from the PubChem database.
-
Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of PBP3, with dimensions centered on the catalytic SER307 residue.
-
Molecular docking is performed using AutoDock Vina with an exhaustiveness of 8.
-
The resulting docking poses are ranked based on their binding affinity scores, and the top-ranked pose is selected for further analysis.
-
Molecular Dynamics (MD) Simulation
-
System Setup:
-
The docked complex of PBP3 and this compound is used as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules, with a minimum distance of 10 Å between the protein and the box edges.
-
The system is neutralized by adding counter-ions (e.g., Na+ or Cl-).
-
-
Simulation Protocol (using GROMACS):
-
Energy Minimization: The system is subjected to 50,000 steps of steepest descent energy minimization to remove steric clashes.
-
NVT Equilibration: The system is heated to 300 K over 100 ps in the NVT (constant number of particles, volume, and temperature) ensemble, with position restraints on the protein and ligand heavy atoms.
-
NPT Equilibration: The system is equilibrated for 1 ns in the NPT (constant number of particles, pressure, and temperature) ensemble at 1 atm pressure and 300 K, with continued position restraints.
-
Production MD: A 100 ns production MD simulation is performed without restraints. Trajectories are saved every 10 ps for analysis.
-
Binding Free Energy Calculation (MM-PBSA)
-
Trajectory Analysis:
-
Snapshots from the last 50 ns of the MD trajectory are extracted to ensure the system is well-equilibrated.
-
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to calculate the binding free energy.
-
The binding free energy (ΔG_bind) is calculated as the sum of the changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and entropy (-TΔS). Due to the high computational cost, the entropic contribution is often omitted in standard MM-PBSA calculations.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the molecular modeling of this compound binding to PBP3.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, framework for the molecular modeling of this compound's interaction with PBP3. The presented data, while not derived from direct experimental studies, are based on established principles of molecular interactions and computational methodologies. The detailed protocols and workflows provide a valuable resource for researchers aiming to conduct similar in silico investigations. Such studies are crucial for understanding the molecular basis of antibiotic action and for the rational design of new therapeutic agents to combat the growing threat of antibiotic resistance. The continued application and refinement of these computational techniques will undoubtedly play a significant role in the future of drug discovery.
References
Methodological & Application
Application Note: Quantification of trans-Ceftibuten in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ceftibuten is an orally administered third-generation cephalosporin antibiotic. In vivo, the active cis-isomer can convert to its less active trans-isomer. Monitoring the plasma concentrations of both isomers is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a simple, rapid, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of trans-ceftibuten in human plasma. The method is suitable for use in research, and drug development settings.
Principle
This method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC for the separation of this compound from endogenous plasma components. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to a standard calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ceftizoxime (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Water (HPLC grade)
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile / 50 mM Ammonium Acetate (5:95, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection | 262 nm |
| Column Temperature | Ambient |
| Internal Standard | Ceftizoxime |
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC grade water to obtain a final concentration of 1 mg/mL.
-
Stock Solution of Ceftizoxime (IS) (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ceftizoxime in HPLC grade water to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with HPLC grade water.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at various concentrations.
Sample Preparation Protocol
The sample preparation involves a protein precipitation step.
-
Pipette 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (except for blank plasma).
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Add 0.5 mL of dichloromethane.
-
Vortex again for 1 minute.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper aqueous layer (supernatant) to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The described method has been validated for its performance and reliability. The following tables summarize the key validation parameters.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 30 | ≥ 0.999 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 15 | < 15 | < 15 | 85 - 115 |
| High QC | 25 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| This compound | > 85% |
| Ceftizoxime (IS) | > 85% |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Lower Limit of Quantification (LLOQ) | 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis in Plasma.
Method Validation Logical Relationship
Caption: Key Parameters for Bioanalytical Method Validation.
Conclusion
The HPLC-UV method described in this application note is a reliable and reproducible technique for the quantitative determination of this compound in human plasma. The simple protein precipitation extraction procedure and the isocratic HPLC method allow for a high throughput of samples, making it well-suited for pharmacokinetic studies in a research environment. The validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose.
Application Notes and Protocols for trans-Ceftibuten Susceptibility Testing in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of bacteria to trans-ceftibuten, a third-generation cephalosporin antibiotic. The following sections include standardized methods for susceptibility testing, interpretive criteria from leading international organizations, and an overview of common resistance mechanisms.
Introduction to this compound
This compound is a potent, orally administered cephalosporin antibiotic that exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to essential penicillin-binding proteins (PBPs), which are crucial for the integrity of the peptidoglycan layer of the cell wall. This action leads to cell lysis and death.[1][2] this compound is primarily active against Gram-negative bacteria and shows stability against many β-lactamases.[1]
Data Presentation: Antimicrobial Susceptibility Test Interpretive Criteria
The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for this compound against Enterobacterales, according to the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant to this compound.
Table 1: CLSI Breakpoints for this compound against Enterobacterales
| Test Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | N/A | ≤ 8 | 16 | ≥ 32 |
| Disk Diffusion (mm) | 30 µg | ≥ 21 | 18-20 | ≤ 17 |
Source: Based on CLSI M100-Ed34 document. It is crucial to consult the latest version of the CLSI M100 document for the most current breakpoints.[3]
Table 2: EUCAST Breakpoints for this compound against Enterobacterales
| Test Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | N/A | ≤ 1 | > 1 | > 1 |
| Disk Diffusion (mm) | 30 µg | ≥ 25 | < 25 | - |
Source: Based on EUCAST Breakpoint Tables v. 14.0. Note that EUCAST often has a single breakpoint for susceptible and resistant, with the intermediate category being organism- and drug-specific. Researchers should always refer to the most recent EUCAST breakpoint tables for detailed guidance.
Experimental Protocols
The following are detailed protocols for the two most common methods for routine antimicrobial susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following CLSI guidelines.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (growth control) and will contain only inoculated broth.
-
Well 12 will serve as a negative control (sterility control) and will contain only uninoculated broth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] A spectrophotometer can be used for more accurate measurement.
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparation, inoculate each well (from 1 to 11) with 100 µL of the diluted bacterial suspension.[5]
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[6]
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The positive control (well 11) should show distinct turbidity, and the negative control (well 12) should remain clear.
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This protocol outlines the Kirby-Bauer disk diffusion susceptibility test, a standardized method for determining the susceptibility of a bacterial isolate to this compound.
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
This compound disks (30 µg)
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the Broth Microdilution protocol (Step 3), adjusting the turbidity to match a 0.5 McFarland standard.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[7]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7][8]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place a 30 µg this compound disk onto the inoculated surface of the MHA plate.[9]
-
Gently press the disk to ensure complete contact with the agar.
-
If multiple disks are used on the same plate, they should be placed at least 24 mm apart from center to center.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.[9]
-
The zone should be measured from the underside of the plate.
-
-
Interpretation of Results:
-
Compare the measured zone diameter to the interpretive criteria provided in Table 1 (for CLSI) or Table 2 (for EUCAST) to determine if the isolate is susceptible, intermediate, or resistant to this compound.
-
Mechanisms of Resistance to this compound
Bacterial resistance to this compound can arise through several mechanisms. The diagram below illustrates two key pathways: alteration of the drug target (PBP3) and active efflux of the antibiotic from the bacterial cell.
Ceftibuten Resistance Mechanisms
Experimental Workflow for Susceptibility Testing
The following diagram outlines the general workflow for performing antimicrobial susceptibility testing, from sample receipt to result interpretation.
Antimicrobial Susceptibility Testing Workflow
References
- 1. What is the mechanism of Ceftibuten Dihydrate? [synapse.patsnap.com]
- 2. Ceftibuten - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. darvashco.com [darvashco.com]
- 4. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. asm.org [asm.org]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
Application Notes: The Role of trans-Ceftibuten in the Development of Novel Antibiotic Therapies
Introduction
Ceftibuten is a third-generation oral cephalosporin antibiotic utilized for treating mild-to-moderate bacterial infections.[1][2] It exists as two geometric isomers: cis-ceftibuten and trans-ceftibuten. The cis-isomer is the predominant and more potent antibacterial form.[3][4] Following oral administration, a portion of cis-ceftibuten metabolizes into the trans-isomer, which exhibits approximately 8-fold lower antimicrobial potency.[3][4] Therefore, the primary application of this compound in developing novel antibiotic therapies is not as a standalone agent but as a critical metabolite that must be characterized during the pharmacokinetic and pharmacodynamic (PK/PD) evaluation of ceftibuten-based treatments. The most significant advancement in this area is the combination of ceftibuten with novel β-lactamase inhibitors to combat infections caused by multidrug-resistant (MDR) bacteria.[5][6]
1. Application in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the pharmacokinetic profile of both cis- and this compound is essential for designing effective dosing regimens. Since the trans-isomer possesses weaker antibacterial activity, its concentration relative to the more active cis-isomer can influence the overall therapeutic efficacy. PK/PD models for ceftibuten must account for the conversion rate, distribution, and clearance of both isomers to accurately predict the time that drug concentrations remain above the Minimum Inhibitory Concentration (MIC) for target pathogens.[7] This is crucial for optimizing dosage and minimizing the potential for resistance development.
2. Application in Combination Therapies
The primary strategy for developing novel therapies involving ceftibuten is to pair it with a β-lactamase inhibitor.[6][8] Many resistant bacteria, particularly among the Enterobacterales, produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics like ceftibuten.[7] By co-administering ceftibuten with an inhibitor, the inhibitor can neutralize these enzymes, thereby protecting ceftibuten and restoring its activity against otherwise resistant strains.
A leading example is the combination of ceftibuten with ledaborbactam (a broad-spectrum boronic acid β-lactamase inhibitor).[5] This combination is being developed as an oral treatment for complicated urinary tract infections (cUTIs) caused by serine β-lactamase-producing MDR Enterobacterales.[5][8] In such a combination, the efficacy is determined by the activity of cis-ceftibuten, while the pharmacokinetics of both cis- and trans-isomers are monitored to ensure adequate exposure.
Mechanism of Action: Ceftibuten and β-Lactamase Inhibitors
Ceftibuten exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][9] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan.[9] This disruption weakens the cell wall, leading to lysis and bacterial cell death.[9] β-lactamase enzymes prevent this by destroying the ceftibuten molecule. A β-lactamase inhibitor protects ceftibuten by binding to and inactivating these enzymes.
Caption: Mechanism of ceftibuten action, resistance, and inhibitor protection.
Quantitative Data
Table 1: Summary of Pharmacokinetic Parameters for cis- and this compound in Healthy Adults
| Parameter | Isomer | 400 mg Single Dose | 800 mg Single Dose | 1200 mg Single Dose | Reference |
| Tmax (h) | cis-Ceftibuten | 2.0 - 2.6 | ~2-3 | ~2-3 | [3][10] |
| This compound | ~3.3 | ~3.5 | ~3.4 | [10] | |
| Cmax (µg/mL) | cis-Ceftibuten | 15.0 - 17.6 | - | - | [10] |
| t1/2 (h) | cis-Ceftibuten | 2.3 - 2.9 | 2.7 - 2.9 | 2.7 - 2.9 | [10][11] |
| This compound | 3.2 - 3.5 | 3.3 - 3.5 | 3.3 - 3.5 | [10][11] | |
| AUCinf (h·µg/mL) | cis-Ceftibuten | 75.5 | - | 203 | [10] |
| Renal Clearance (L/h) | cis-Ceftibuten | 3.1 - 4.2 | 3.2 - 4.4 | 2.76 | [3][10] |
| This compound | 4.8 - 6.3 | 4.9 - 6.3 | 5.07 | [3][10] | |
| Fraction Excreted in Urine (fe, %) | cis-Ceftibuten | 64.3 - 86.9 | 75.9 - 99.3 | 47.0 | [3][10] |
| This compound | 10.9 - 12.5 | 12.1 - 14.4 | 6.0 | [3][10] |
Data compiled from multiple studies; ranges may vary based on study design and population.
Table 2: In Vitro Activity of Ceftibuten and Ceftibuten-Ledaborbactam Against Enterobacterales
| Organism Group (Resistance Phenotype) | Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤8 µg/mL) | Reference |
| All Enterobacterales | Ceftibuten | 0.25 | >32 | - | [8] |
| Ceftibuten/Ledaborbactam | 0.06 | 0.25 | - | [8] | |
| ESBL-Positive Phenotype | Ceftibuten | 16 | >32 | - | [5] |
| Ceftibuten/Ledaborbactam | 0.12 | 0.5 | 98.3% (at ≤1 µg/mL) | [5] | |
| Carbapenem-Nonsusceptible | Ceftibuten | 8 | >32 | - | [5] |
| Ceftibuten/Ledaborbactam | 0.12 | 1 | 54.1% (at ≤1 µg/mL) | [5] | |
| KPC-Positive | Ceftibuten | 32 | >32 | - | [6] |
| Ceftibuten/Ledaborbactam | 0.25 | 0.5 | 100% | [6] | |
| OXA-48-like-Positive | Ceftibuten | 4 | 32 | - | [6] |
| Ceftibuten/Ledaborbactam | 0.25 | 1 | 100% | [6] |
Ledaborbactam tested at a fixed concentration of 4 µg/mL.[6]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to determine the MIC of ceftibuten in combination with an inhibitor like ledaborbactam.[8]
Materials:
-
Ceftibuten and ledaborbactam analytical-grade powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates, grown overnight on agar plates
-
0.9% sterile saline
-
Spectrophotometer or 0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ceftibuten and ledaborbactam in an appropriate solvent.
-
Prepare serial twofold dilutions of ceftibuten in CAMHB across the wells of a 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).
-
For combination testing, prepare the ceftibuten dilutions in CAMHB that already contains the β-lactamase inhibitor at a fixed concentration (e.g., 4 µg/mL ledaborbactam).[6]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 colonies of the test organism from an overnight culture.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Cover the plates and incubate at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol provides a standardized method for determining the susceptibility of a bacterial isolate to ceftibuten.[12][13]
Materials:
-
30-µg ceftibuten disks[13]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Using sterile forceps, place a 30-µg ceftibuten disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results based on established criteria (e.g., for Enterobacteriaceae, ≥21 mm is susceptible, and ≤17 mm is resistant).[13]
-
Workflow for Novel Combination Therapy Development
The development of a new combination therapy, such as ceftibuten-ledaborbactam, follows a structured pipeline from initial concept to clinical application.
Caption: A typical workflow for developing a new antibiotic combination therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ceftibuten: a new expanded-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. 1293. In vitro Activity of Ceftibuten in Combination with VNRX-5236 against Clinical Isolates of Enterobacterales from Urinary Tract Infections Collected in 2018-2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics and safety of single and repeat doses of ceftibuten in healthy participants: a phase 1 dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-dose pharmacokinetics of ceftibuten after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity, spectrum, and recommendations for disk diffusion susceptibility testing of ceftibuten (7432-S; SCH 39720), a new orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpretive criteria and quality control limits for ceftibuten disk susceptibility tests. Collaborative Antimicrobial Susceptibility Testing Group - PMC [pmc.ncbi.nlm.nih.gov]
Isolating trans-Ceftibuten: A Detailed Guide to Chromatographic and Crystallization Techniques
For Immediate Release
[City, State] – [Date] – In the realm of pharmaceutical development and quality control, the precise separation of isomeric compounds is paramount. This is particularly true for the antibiotic Ceftibuten, where the trans-isomer is a known metabolite and impurity. These application notes provide detailed protocols for the isolation of trans--Ceftibuten from isomeric mixtures, catering to researchers, scientists, and drug development professionals. The methodologies outlined below focus on preparative High-Performance Liquid Chromatography (HPLC) and selective crystallization, offering robust strategies for obtaining high-purity trans-Ceftibuten.
Introduction
Ceftibuten is a third-generation oral cephalosporin antibiotic. In biological systems and during synthesis, it can exist as both cis and trans geometric isomers. The cis-isomer is the active pharmaceutical ingredient, while the trans-isomer is considered a less active metabolite and a process-related impurity.[1][2] The ability to isolate the trans-isomer is crucial for its characterization, for use as a reference standard in analytical methods, and for toxicological studies. This document details two primary techniques for this purpose: preparative HPLC and selective crystallization.
Physicochemical Properties of Ceftibuten Isomers
Understanding the physicochemical differences between the cis and trans isomers is fundamental to developing effective separation strategies. While specific data on the differential properties of ceftibuten isomers is not extensively published, general principles of cis-trans isomerism suggest variations in polarity, solubility, and crystal packing, which can be exploited for separation.[3]
Table 1: Physicochemical Properties of Ceftibuten
| Property | Ceftibuten (predominantly cis-isomer) | This compound | Reference |
| Molecular Formula | C₁₅H₁₄N₄O₆S₂ | C₁₅H₁₄N₄O₆S₂ | [4][5][6] |
| Molecular Weight | 410.42 g/mol (anhydrous basis) | 410.43 g/mol | [5][6] |
| Solubility | Freely soluble in N,N-dimethylformamide and dimethyl sulfoxide; practically insoluble in water, ethanol (95%), and diethyl ether. | Data not widely available, but expected to have different solubility profile from the cis-isomer. | [7] |
| UV/Vis. (λmax) | 218, 262 nm | Not specified, but expected to be similar to the cis-isomer. | [8] |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating specific compounds from a mixture with high purity. Based on analytical methods described in the Japanese Pharmacopoeia, a preparative method can be developed to isolate this compound.[7] The principle relies on the differential partitioning of the isomers between a stationary phase and a mobile phase.
Experimental Protocol: Preparative HPLC
Objective: To isolate this compound from an isomeric mixture using preparative reverse-phase HPLC.
Materials:
-
Isomeric mixture of Ceftibuten
-
Acetonitrile (HPLC grade)
-
n-decyl trimethylammonium bromide
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.005 mol/L n-decyl trimethylammonium bromide in a mixture of water and acetonitrile (4:1, v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve the Ceftibuten isomeric mixture in the mobile phase or a compatible solvent (e.g., a small amount of DMSO topped up with the mobile phase) to a high but non-saturating concentration.
-
Chromatographic Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase: 0.005 mol/L n-decyl trimethylammonium bromide in water:acetonitrile (4:1).
-
Flow Rate: Optimize for the preparative column (typically 10-20 mL/min).
-
Detection: UV at 262 nm.
-
Column Temperature: Ambient (approximately 25°C).
-
-
Injection and Fraction Collection: Inject an appropriate volume of the sample solution onto the column. Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The trans-isomer is expected to elute before the cis-isomer.[7]
-
Post-Purification Processing:
-
Combine the collected fractions containing this compound.
-
Remove the acetonitrile using a rotary evaporator at a controlled temperature.
-
Desalt the aqueous solution if necessary (e.g., through solid-phase extraction).
-
Lyophilize the aqueous solution to obtain the purified this compound as a solid.
-
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 250 mm x 20 mm, 5 µm |
| Mobile Phase | 0.005 mol/L n-decyl trimethylammonium bromide in Water:Acetonitrile (4:1) |
| Flow Rate | 15 mL/min (example, to be optimized) |
| Detection | UV at 262 nm |
| Temperature | 25°C |
| Sample Load | To be determined based on column capacity |
Supercritical Fluid Chromatography (SFC)
Experimental Protocol: Preparative SFC (General Approach)
Objective: To isolate this compound from an isomeric mixture using preparative SFC.
Materials:
-
Isomeric mixture of Ceftibuten
-
Supercritical CO₂ (SFC grade)
-
Methanol or Ethanol (SFC grade) as a co-solvent
-
Preparative SFC system
-
Chiral or achiral stationary phase suitable for isomer separation
-
Automated back-pressure regulator
Procedure:
-
Method Development (Analytical Scale): Screen various chiral and achiral columns with different co-solvents (e.g., methanol, ethanol) and additives to achieve baseline separation of the cis and trans isomers.
-
Scale-Up to Preparative SFC:
-
Column: Select a preparative column with the same stationary phase that provided the best separation at the analytical scale.
-
Mobile Phase: Supercritical CO₂ with the optimized co-solvent.
-
Flow Rate: Increase the flow rate according to the larger column dimensions.
-
Back Pressure: Typically maintained at 100-150 bar.
-
Temperature: Optimize for best resolution.
-
-
Sample Injection and Fraction Collection: Dissolve the sample in a suitable solvent and inject onto the column. Collect the fractions corresponding to the this compound peak.
-
Product Recovery: The collected fractions are depressurized, allowing the CO₂ to vaporize, leaving the purified compound in the co-solvent, which can then be easily removed.
Table 3: General Preparative SFC Parameters
| Parameter | General Range/Value |
| Instrument | Preparative SFC System |
| Column | Chiral or Achiral Preparative Column |
| Mobile Phase | Supercritical CO₂ / Co-solvent (e.g., Methanol) |
| Co-solvent % | 5-40% |
| Flow Rate | 50-100 g/min (example, to be optimized) |
| Back Pressure | 120 bar |
| Temperature | 35-40°C |
Selective Crystallization
Selective crystallization is a cost-effective method for separating isomers on a large scale. This technique exploits the differences in solubility of the isomers in a particular solvent or solvent system.
Experimental Protocol: Selective Crystallization
Objective: To selectively crystallize this compound from an isomeric mixture.
Materials:
-
Isomeric mixture of Ceftibuten
-
A suitable solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide)
-
An anti-solvent (e.g., water, ethanol, or other solvent in which Ceftibuten is poorly soluble)
-
Crystallization vessel with temperature and stirring control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solubility Screening: Determine the solubility of the isomeric mixture in various solvents at different temperatures. The ideal solvent will exhibit a significant difference in solubility between the cis and trans isomers.
-
Crystallization:
-
Dissolve the isomeric mixture in a minimal amount of a suitable solvent (e.g., DMSO) at a slightly elevated temperature to ensure complete dissolution.
-
Slowly add an anti-solvent in which the trans-isomer is less soluble than the cis-isomer. This should be done dropwise with gentle stirring.
-
Alternatively, cool the saturated solution slowly to induce crystallization. The isomer with the lower solubility will precipitate first.
-
-
Isolation and Drying:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove residual mother liquor.
-
Dry the crystals under vacuum at a suitable temperature.
-
-
Purity Analysis: Analyze the purity of the crystals and the remaining mother liquor by analytical HPLC to determine the efficiency of the separation.
Table 4: Solubility Data for Ceftibuten (predominantly cis-isomer)
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [8] |
| N,N-dimethylformamide | ~2 mg/mL | [8] |
| Water | Practically insoluble | [7] |
| Ethanol (95%) | Practically insoluble | [7] |
| Diethyl ether | Practically insoluble | [7] |
Note: The solubility of the pure trans-isomer needs to be experimentally determined to optimize the crystallization process.
Diagrams
References
- 1. This compound | 97519-40-9 | Benchchem [benchchem.com]
- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftibuten hydrate 90-102% anhydrous basis (HPLC) | 97519-39-6 [sigmaaldrich.com]
- 6. This compound | C15H14N4O6S2 | CID 6398762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selvita.com [selvita.com]
- 10. Preparative enantioseparations using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of trans-Ceftibuten as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftibuten is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. The active form of the drug is the cis-isomer. During manufacturing and within biological systems, Ceftibuten can isomerize to form trans-Ceftibuten, a less active isomer.[1] Therefore, the accurate quantification of both cis-Ceftibuten and the this compound impurity is critical for quality control and pharmacokinetic studies.
These application notes provide detailed protocols for the use of this compound as a reference standard in the analytical quantification of Ceftibuten and its related substances by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Compound Profile: this compound Reference Standard
This compound is a fully characterized compound intended for use as a reference standard for analytical method development, validation, and quality control applications in the synthesis and formulation of the active pharmaceutical ingredient (API), Ceftibuten.[2]
| Property | Value |
| Chemical Name | (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Synonyms | (E)-Ceftibuten |
| CAS Number | 97519-40-9 |
| Molecular Formula | C₁₅H₁₄N₄O₆S₂ |
| Molecular Weight | 410.43 g/mol |
Applications
The primary applications for this compound as a reference standard include:
-
Impurity Profiling: Quantification of this compound as a related substance in Ceftibuten API and finished pharmaceutical products.
-
Method Validation: As a component in system suitability solutions and for the validation of analytical methods for specificity, linearity, accuracy, and precision.
-
Pharmacokinetic Studies: To quantify the in vivo isomerization of cis-Ceftibuten to this compound in biological matrices such as plasma and urine.[1]
Experimental Protocols
Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a stability-indicating RP-HPLC method for the simultaneous determination of cis-Ceftibuten and this compound.
4.1.1 Materials and Reagents
-
This compound Reference Standard
-
Ceftibuten Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
4.1.2 Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | YMC ODS-A C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium Acetate Buffer (pH 6.8) : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Run Time | 15 minutes |
4.1.3 Preparation of Solutions
-
Buffer Preparation: Prepare a solution of ammonium acetate in water and adjust the pH to 6.8 using glacial acetic acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 90:10 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Stock Solution (Ceftibuten): Accurately weigh and dissolve an appropriate amount of Ceftibuten reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
System Suitability Solution: Mix aliquots of the Ceftibuten and this compound stock solutions to create a solution containing both isomers.
-
Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.
4.1.4 Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of Ceftibuten and this compound.
4.1.5 Data Analysis Identify the peaks for this compound and cis-Ceftibuten based on their retention times. Calculate the concentration of this compound in the sample by comparing its peak area with that of the this compound reference standard.
4.1.6 Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for Ceftibuten and its trans-isomer.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 96 - 102% |
| Precision (%RSD) | < 2.0% |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 µg/mL |
Quantification of Total Cephalosporins by UV-Vis Spectrophotometry using Folin-Ciocalteu Reagent
This colorimetric method can be used for the determination of total Ceftibuten (both cis and trans isomers) in bulk and pharmaceutical formulations. It is based on the formation of a blue-colored chromogen when the drug reacts with Folin-Ciocalteu (F-C) reagent in an alkaline medium.[3]
4.2.1 Materials and Reagents
-
This compound Reference Standard
-
Folin-Ciocalteu (F-C) Reagent
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Water (Distilled or deionized)
4.2.2 Instrumentation
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
4.2.3 Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in water to prepare a stock solution (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations within the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Sample Solution: Prepare the test sample by dissolving it in water to obtain a concentration expected to be within the calibration range.
4.2.4 Experimental Protocol
-
Pipette a fixed volume (e.g., 1.0 mL) of each calibration standard and the sample solution into separate test tubes.
-
Add a specific volume of F-C reagent (e.g., 1.0 mL) to each tube and mix well.
-
Add a specific volume of NaOH solution (e.g., 2.0 mL) to each tube to make the solution alkaline and initiate the color development. Mix thoroughly.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorption (λmax), which is approximately 798 nm.[3]
-
Use a reagent blank (containing all reagents except the drug) to zero the spectrophotometer.
4.2.5 Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric analysis of Ceftibuten.
4.2.6 Data Analysis Construct a calibration curve by plotting the absorbance of the calibration standards against their corresponding concentrations. Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
4.2.7 Method Validation Summary
| Parameter | Typical Value |
| λmax | 798 nm |
| Linearity Range | 10 - 50 µg/mL |
| Molar Absorptivity | 0.4583 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.3 x 10⁻⁴ µg/cm² |
Storage and Handling
This compound reference standard should be stored in a well-closed container, protected from light, and in a desiccated environment at 2-8°C. Handle with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
Conclusion
This compound is an essential reference standard for the robust analytical characterization of Ceftibuten. The HPLC and UV-Vis spectrophotometric methods detailed in these application notes provide reliable and accurate means for the quantification of this compound as a related substance and for the assay of total Ceftibuten, respectively. Proper implementation of these protocols will support quality control and research in the development of Ceftibuten-containing pharmaceutical products.
References
- 1. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral ceftibuten in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of trans-Ceftibuten for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftibuten is a third-generation oral cephalosporin antibiotic. It primarily exists as two geometric isomers: cis-Ceftibuten and trans-Ceftibuten. The cis-isomer is the more biologically active form. While the trans-isomer has significantly lower antimicrobial potency, studying its formulation for controlled release can be of interest for several reasons, including understanding its pharmacokinetic profile, its potential conversion to the cis-isomer in vivo, and for use as a reference standard in analytical methods. A controlled-release formulation would allow for prolonged and consistent plasma concentrations, which can be beneficial for certain therapeutic regimens and for studying the long-term behavior of the isomer in a biological system.
This document provides detailed application notes and protocols for the development and in-vitro evaluation of a controlled-release oral formulation of this compound, using a hydrophilic matrix system. This approach is widely used for oral controlled-release dosage forms due to its simplicity, cost-effectiveness, and regulatory acceptance.[1][2]
Experimental Protocols
Protocol 1: Formulation of this compound Controlled-Release Matrix Tablets
This protocol describes the preparation of controlled-release matrix tablets of this compound using direct compression. Hydroxypropyl methylcellulose (HPMC) is used as the rate-controlling polymer.[3]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC K4M)
-
Microcrystalline cellulose (MCC)
-
Magnesium stearate
-
Talc
Equipment:
-
Analytical balance
-
Sieves
-
V-blender or Turbula mixer
-
Single-station or rotary tablet press
-
Hardness tester
-
Friability tester
-
Vernier caliper
Procedure:
-
Sieving: Pass this compound, HPMC K4M, and microcrystalline cellulose through a suitable sieve (e.g., #40 mesh) to ensure uniformity of particle size.
-
Blending: Accurately weigh the required quantities of the sieved ingredients (refer to Table 1 for example formulations) and blend them in a V-blender for 15 minutes.
-
Lubrication: Add magnesium stearate and talc (previously sieved through #60 mesh) to the powder blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Aim for a target tablet weight and hardness.
-
Storage: Store the prepared tablets in well-closed containers at controlled room temperature until further evaluation.
Protocol 2: Characterization of this compound Controlled-Release Tablets
This protocol outlines the key physical tests to be performed on the formulated tablets to ensure they meet quality control specifications.
Procedure:
-
Weight Variation: Weigh 20 tablets individually. Calculate the average weight and the percentage deviation of each tablet from the average.
-
Hardness: Determine the crushing strength of at least six tablets using a calibrated hardness tester.
-
Thickness: Measure the thickness of six tablets using a Vernier caliper.
-
Friability: Weigh a sample of tablets (usually 10-20) and place them in a friability tester. Operate the friabilator for a set number of rotations (e.g., 100) at a specific speed (e.g., 25 rpm). De-dust the tablets and re-weigh them. Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.
-
Drug Content (Assay):
-
Weigh and finely powder 10 tablets.
-
Accurately weigh a quantity of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of methanol and water) with the aid of sonication.
-
Filter the solution and analyze the filtrate for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: In-Vitro Drug Release (Dissolution) Studies
This protocol describes the method for determining the rate and extent of this compound release from the controlled-release tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle method)
Dissolution Medium:
-
900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.
Procedure:
-
Setup: Set the dissolution apparatus parameters: paddle speed at 50 rpm and temperature at 37 ± 0.5°C.
-
Test Initiation: Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl.
-
Sampling (Acid Stage): Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed 0.1 N HCl.
-
Medium Change: After 2 hours, carefully change the dissolution medium to 900 mL of pre-warmed pH 6.8 phosphate buffer.
-
Sampling (Buffer Stage): Continue to withdraw aliquots at specified intervals (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume with fresh buffer each time.
-
Sample Analysis: Filter the collected samples and analyze for the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables present hypothetical data for the formulation and evaluation of this compound controlled-release tablets.
Table 1: Formulation Composition of this compound Controlled-Release Tablets
| Ingredient | Function | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Formulation F3 (mg/tablet) |
| This compound | Active Pharmaceutical Ingredient | 200 | 200 | 200 |
| HPMC K4M | Rate-controlling polymer | 100 | 150 | 200 |
| Microcrystalline Cellulose | Filler/Binder | 90 | 40 | 0 |
| Magnesium Stearate | Lubricant | 5 | 5 | 5 |
| Talc | Glidant | 5 | 5 | 5 |
| Total Weight | 400 | 400 | 400 |
Table 2: Physical Characterization of this compound Controlled-Release Tablets (Mean ± SD, n=6)
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Acceptable Limits |
| Hardness ( kg/cm ²) | 6.2 ± 0.3 | 6.5 ± 0.4 | 6.8 ± 0.2 | 5-8 |
| Thickness (mm) | 4.1 ± 0.1 | 4.2 ± 0.1 | 4.1 ± 0.2 | ± 5% |
| Friability (%) | 0.45 | 0.38 | 0.31 | < 1% |
| Weight Variation (mg) | 401 ± 2.1 | 399 ± 1.8 | 400 ± 2.5 | ± 5% |
| Drug Content (%) | 99.5 ± 1.2 | 100.2 ± 0.9 | 99.8 ± 1.1 | 95-105% |
Table 3: In-Vitro Cumulative Drug Release of this compound Formulations (%) (Mean ± SD, n=3)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 |
| 1 | 25.4 ± 1.8 | 18.2 ± 1.5 | 12.5 ± 1.1 |
| 2 | 40.1 ± 2.1 | 30.5 ± 1.9 | 22.8 ± 1.6 |
| 4 | 65.8 ± 2.5 | 52.3 ± 2.2 | 41.7 ± 2.0 |
| 6 | 82.3 ± 3.0 | 70.1 ± 2.8 | 58.9 ± 2.4 |
| 8 | 95.1 ± 2.8 | 85.6 ± 3.1 | 72.4 ± 2.9 |
| 10 | 98.9 ± 1.5 | 94.2 ± 2.4 | 85.3 ± 3.3 |
| 12 | - | 99.1 ± 1.8 | 96.8 ± 2.1 |
Visualization
References
- 1. The role of matrix tablet in controlled release drug delivery system | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Formulation and Evaluation of Cephalexin Extended-release Matrix Tablets Using Hydroxy Propyl Methyl Cellulose as Rate-controlling Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodology for Assessing the Stability of trans-Ceftibuten in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Ceftibuten is an orally administered, third-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] In biological systems, ceftibuten primarily exists as the active cis-isomer, but it can convert to its less active trans-isomer.[2][3] Approximately 10% of ceftibuten is converted to the trans-isomer, which has about one-eighth the antimicrobial potency of the cis-isomer.[2][3] Therefore, when conducting pharmacokinetic or other studies requiring the quantification of ceftibuten in biological matrices like plasma or urine, it is crucial to assess the stability of both isomers under various storage and handling conditions. This ensures the reliability and accuracy of the bioanalytical data.[4][5]
This document provides detailed protocols for evaluating the stability of trans-Ceftibuten in biological matrices, including freeze-thaw, short-term (bench-top), and long-term stability studies. The methodologies are based on established principles of bioanalytical method validation.[4][5][6]
Bioanalytical Methodology Overview
A validated bioanalytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is required to quantify ceftibuten isomers. The following is a representative HPLC method adapted from published literature.[7][8]
1.1 Sample Preparation: Protein Precipitation
-
Thaw frozen biological matrix samples (e.g., plasma) at room temperature.
-
Vortex the sample to ensure homogeneity.
-
To a 0.5 mL aliquot of the plasma sample, add an internal standard (e.g., Ceftizoxime).[7]
-
Add 1.0 mL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.[7]
1.2 Chromatographic Conditions (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 50 mM ammonium acetate (5:95, v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 262 nm.[7]
-
Retention Time: The method should be optimized to achieve baseline separation of cis-Ceftibuten, this compound, and the internal standard.
Stability Assessment Protocols
Stability is assessed by analyzing quality control (QC) samples prepared at low and high concentrations. The results are compared against the nominal concentrations or freshly prepared standards. The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
2.1 Freeze-Thaw Stability
This study evaluates the stability of ceftibuten isomers after repeated cycles of freezing and thawing.[9]
Protocol:
-
Prepare low and high concentration QC samples in the biological matrix of interest.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours for the first cycle.[10][11]
-
Thaw the samples completely and unassisted at room temperature.
-
Once thawed, refreeze the samples for at least 12-24 hours.[9][11]
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[9][11]
-
After the final cycle, analyze the samples using the validated bioanalytical method and compare the results to nominal concentrations.
2.2 Short-Term (Bench-Top) Stability
This study assesses the stability of ceftibuten isomers in the biological matrix at room temperature for a duration that simulates the sample handling process during routine analysis.
Protocol:
-
Prepare low and high concentration QC samples.
-
Thaw the QC samples and keep them at room temperature (approx. 25°C) for a specified period (e.g., 4, 8, or 24 hours).
-
At the end of the period, analyze the samples using the validated bioanalytical method.
-
Compare the measured concentrations to the nominal values.
2.3 Long-Term Stability
This study determines the stability of ceftibuten isomers over an extended period under intended storage conditions (e.g., -20°C or -80°C).
Protocol:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Place the samples in a freezer at the intended long-term storage temperature.
-
Analyze a set of QC samples at specified time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
The measured concentrations should be compared to the initial (time zero) concentrations to assess stability over time.
Data Presentation
Quantitative results from stability studies should be summarized in tables for clear interpretation and comparison.
Table 1: Example of Freeze-Thaw Stability Data for this compound
| Stability Condition | Nominal Conc. (µg/mL) | N | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (CV%) |
| Low QC | |||||
| Cycle 1 | 1.50 | 3 | 1.45 | 96.7 | 3.1 |
| Cycle 2 | 1.50 | 3 | 1.42 | 94.7 | 3.5 |
| Cycle 3 | 1.50 | 3 | 1.41 | 94.0 | 4.2 |
| High QC | |||||
| Cycle 1 | 25.0 | 3 | 24.6 | 98.4 | 2.5 |
| Cycle 2 | 25.0 | 3 | 24.3 | 97.2 | 2.9 |
| Cycle 3 | 25.0 | 3 | 24.1 | 96.4 | 3.3 |
Table 2: Example of Short-Term (Bench-Top) Stability Data for this compound at Room Temperature
| Stability Condition | Nominal Conc. (µg/mL) | N | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (CV%) |
| Low QC | |||||
| 4 Hours | 1.50 | 3 | 1.48 | 98.7 | 2.8 |
| 8 Hours | 1.50 | 3 | 1.44 | 96.0 | 3.4 |
| 24 Hours | 1.50 | 3 | 1.35 | 90.0 | 4.1 |
| High QC | |||||
| 4 Hours | 25.0 | 3 | 24.8 | 99.2 | 2.1 |
| 8 Hours | 25.0 | 3 | 24.5 | 98.0 | 2.6 |
| 24 Hours | 25.0 | 3 | 23.9 | 95.6 | 3.0 |
Visualizations
4.1 Ceftibuten Isomerization Pathway
The primary chemical transformation of concern for stability is the isomerization between the active cis form and the less active trans form.
4.2 Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for conducting a stability study of this compound in a biological matrix.
References
- 1. Ceftibuten - Wikipedia [en.wikipedia.org]
- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. japsonline.com [japsonline.com]
- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. researchgate.net [researchgate.net]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. microchemlab.com [microchemlab.com]
- 11. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
Application Note and Protocol: Synthesis of ¹⁴C-Labeled trans-Ceftibuten for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ¹⁴C-labeled trans-ceftibuten, a critical tool for absorption, distribution, metabolism, and excretion (ADME) studies. Ceftibuten is a third-generation oral cephalosporin antibiotic that undergoes in vivo isomerization from the therapeutically more active cis-isomer to the less active trans-isomer. To elucidate the metabolic fate of the trans-isomer, a robust method for the preparation of a radiolabeled version is required. This protocol outlines a proposed synthetic route, commencing with the synthesis of a ¹⁴C-labeled aminothiazole side chain, followed by its coupling to a cephalosporin nucleus, and concluding with the purification of the desired trans-isomer.
Introduction
Ceftibuten is an orally administered β-lactam antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Pharmacokinetic studies have shown that ceftibuten is primarily excreted in the urine. Notably, about 10% of the administered cis-ceftibuten is converted to its trans-isomer in vivo[1][2][3][4]. While the trans-isomer exhibits significantly lower antibacterial activity, understanding its metabolic pathway is crucial for a complete safety and efficacy profile of the drug[5]. Radiolabeling with Carbon-14 (¹⁴C) is a standard and reliable method for tracing the fate of a drug molecule in metabolic studies[1][2][3]. This protocol details a proposed method for the synthesis of ¹⁴C-labeled this compound, designed for use in such investigations.
Proposed Synthetic Pathway
Due to the proprietary nature of commercial drug synthesis, this protocol presents a plausible and scientifically sound synthetic strategy based on established principles of cephalosporin chemistry. The key steps involve:
-
Synthesis of the ¹⁴C-labeled aminothiazole side chain: This is achieved by incorporating [¹⁴C]thiourea in the Hantzsch thiazole synthesis.
-
Coupling of the labeled side chain to the 7-aminocephalosporanic acid (7-ACA) core: This forms the complete ceftibuten molecule as a mixture of cis and trans isomers.
-
Purification of ¹⁴C-labeled this compound: The desired trans-isomer is isolated from the isomeric mixture using preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Part 1: Synthesis of the ¹⁴C-Labeled Side Chain Precursor
Objective: To synthesize the ¹⁴C-labeled 2-(2-amino-4-thiazolyl)-4-carboxycrotonamide side chain.
Materials:
-
Ethyl 4-chloroacetoacetate
-
[¹⁴C]Thiourea (with desired specific activity)
-
Appropriate solvents (e.g., ethanol, water)
-
Reagents for subsequent side chain elaboration (as per established, non-radiolabeled syntheses)
Procedure:
-
Synthesis of Ethyl 2-amino-4-thiazoleacetate-[¹⁴C]:
-
In a well-ventilated fume hood suitable for radiochemical work, dissolve ethyl 4-chloroacetoacetate in ethanol.
-
Add an equimolar amount of [¹⁴C]thiourea to the solution.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product, ethyl 2-amino-4-thiazoleacetate-[¹⁴C], will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Elaboration of the Side Chain:
-
The synthesized ¹⁴C-labeled aminothiazole intermediate is then carried forward through a series of reactions to construct the full carboxycrotonamide side chain. This multi-step process is based on established, non-proprietary methods for synthesizing similar cephalosporin side chains. These steps typically involve protection of the amino group, followed by reactions to introduce the crotonate moiety, and finally deprotection.
-
Part 2: Coupling of the ¹⁴C-Labeled Side Chain to 7-ACA
Objective: To couple the ¹⁴C-labeled side chain to the cephalosporin nucleus to form [¹⁴C]ceftibuten.
Materials:
-
¹⁴C-labeled side chain (from Part 1)
-
7-Aminocephalosporanic acid (7-ACA)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous, inert solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Activation of the ¹⁴C-Labeled Side Chain:
-
Dissolve the ¹⁴C-labeled side chain in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the coupling agent (e.g., DCC or EDC) and a catalyst if required (e.g., N-hydroxysuccinimide).
-
Stir the mixture at 0°C for 30-60 minutes to form the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, suspend 7-ACA in the same anhydrous solvent.
-
Slowly add the solution of the activated ¹⁴C-labeled side chain to the 7-ACA suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [¹⁴C]ceftibuten as a mixture of cis and trans isomers.
-
Part 3: Purification of ¹⁴C-Labeled this compound
Objective: To isolate the ¹⁴C-labeled this compound from the cis-isomer and other impurities.
Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to around 7.0). The exact gradient will need to be optimized based on the analytical separation.
-
Detection: UV detector (at a wavelength such as 263 nm) in series with a radioactivity detector.
-
Flow Rate: Scaled up from the analytical method.
Procedure:
-
Method Development:
-
Develop an analytical HPLC method that provides good separation of cis- and this compound.
-
-
Preparative Separation:
-
Dissolve the crude [¹⁴C]ceftibuten mixture in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak as identified by the dual UV and radioactivity detectors.
-
-
Product Isolation and Characterization:
-
Combine the fractions containing the pure ¹⁴C-labeled this compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
Confirm the identity and purity of the final product by analytical HPLC, mass spectrometry, and NMR spectroscopy.
-
Determine the specific activity of the ¹⁴C-labeled this compound using a calibrated liquid scintillation counter.
-
Data Presentation
| Parameter | Description | Target Value |
| Starting Material | [¹⁴C]Thiourea | Commercially available with desired specific activity |
| Intermediate | ¹⁴C-labeled aminothiazole side chain | Purity >95% |
| Final Product | ¹⁴C-labeled this compound | Radiochemical Purity >98% |
| Specific Activity | To be determined based on the starting [¹⁴C]thiourea | Dependent on study requirements |
| Overall Yield | Estimated | 5-15% (multi-step synthesis with purification losses) |
Visualizations
Caption: Proposed workflow for the synthesis of ¹⁴C-labeled this compound.
Safety Precautions
All manipulations involving radioactive materials must be carried out in a designated radiochemical laboratory by trained personnel, following all institutional and regulatory guidelines for radiation safety. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to established protocols.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the synthesis of ¹⁴C-labeled this compound. The successful execution of this synthesis will provide a valuable tool for researchers in the field of drug metabolism and pharmacokinetics, enabling a thorough investigation into the in vivo behavior of this ceftibuten metabolite. The purification by preparative HPLC is a critical step to ensure the high purity required for metabolic studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Semisynthetic cephalosporins with alpha-oximino acid side chains. The preparation and coupling of 4-acylamino-alpha-oximinobenzeneacetic acids and 1,2-dihydro-6-methyl-alpha-oximino-2-oxo-3-pyridineacetic acid to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Use of trans-Ceftibuten in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of trans-ceftibuten in competitive binding assays, focusing on its interaction with Penicillin-Binding Protein 3 (PBP3). This compound is a geometric isomer of the third-generation cephalosporin antibiotic ceftibuten. While ceftibuten is the active cis-isomer, the potential for isomerization to the less active trans-form necessitates the characterization of its binding affinity to its primary molecular target.[1]
Competitive binding assays are crucial for determining the inhibitory potential of a compound against a specific target protein. In the context of β-lactam antibiotics like ceftibuten, these assays are used to quantify their affinity for Penicillin-Binding Proteins (PBPs), enzymes essential for bacterial cell wall synthesis.[2][3] The primary mechanism of action for ceftibuten is the inhibition of PBP3, which is critical for cell division in many Gram-negative bacteria.[1]
This document outlines a detailed protocol for a competitive binding assay to determine the 50% inhibitory concentration (IC50) of this compound for PBP3. The protocol is adapted from established methods for other β-lactam antibiotics and utilizes a fluorescently labeled penicillin derivative for detection.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of β-lactam antibiotics and the workflow of the competitive binding assay.
Quantitative Data Summary
| Compound | Target Protein | Reporter Ligand | Expected IC50 Range (µM) | Reference Methodology |
| This compound | PBP3 | Bocillin-FL | To be determined | [2][4] |
| Ceftibuten (cis-isomer) | PBP3 | Bocillin-FL | < 1 | [1] |
| Ampicillin | PBP3 | [¹⁴C]-benzylpenicillin | ~ 0.5 - 2 | |
| Cephalexin | PBP3 | Bocillin-FL | ~ 10 - 50 | [2] |
Experimental Protocols
Protocol 1: Preparation of Penicillin-Binding Protein 3 (PBP3)
Objective: To obtain purified PBP3 for use in the competitive binding assay.
Materials:
-
Escherichia coli strain overexpressing PBP3
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
BCA protein assay kit
Procedure:
-
Grow the E. coli culture overexpressing His-tagged PBP3 to mid-log phase and induce protein expression.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PBP3 with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the purified PBP3 and store at -80°C.
Protocol 2: Competitive Binding Assay for this compound against PBP3
Objective: To determine the IC50 value of this compound for PBP3.
Materials:
-
Purified PBP3 (from Protocol 1)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bocillin-FL (fluorescent penicillin) stock solution
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. A typical concentration range would be from 0.01 µM to 1000 µM.
-
In a microcentrifuge tube, mix a fixed concentration of purified PBP3 (e.g., 0.5 µM) with each concentration of this compound. Include a control with no this compound.
-
Incubate the mixtures for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to PBP3.
-
Add a fixed concentration of Bocillin-FL (e.g., 5 µM) to each tube. This concentration should be sufficient to saturate the available PBP3 in the absence of an inhibitor.
-
Incubate for a further period (e.g., 15 minutes) at the same temperature to allow the fluorescent penicillin to bind to any unoccupied PBP3 active sites.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP3 bands using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PBP3 band in each lane.
-
Plot the percentage of Bocillin-FL binding (relative to the control with no inhibitor) against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the fluorescence signal by 50%, using non-linear regression analysis.
References
- 1. Ceftibuten: a new orally absorbed cephalosporin. In vitro activity against strains from the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Poor Solubility of trans-Ceftibuten in Aqueous Buffers: A Technical Guide
For researchers, scientists, and drug development professionals encountering challenges with the solubility of trans-Ceftibuten, this technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs). This guide is designed to offer systematic approaches to overcome solubility issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Is this expected?
A1: Yes, this is expected. Ceftibuten is known to have low water solubility, reported to be around 0.0705 mg/mL.[1][2] As a molecule with both acidic and basic functional groups (pKa values of approximately 2.85 for the strongest acid and 4.68 for the strongest base), its solubility is highly dependent on the pH of the medium.[2] At neutral pH, the molecule is likely near its isoelectric point, where solubility is at its minimum.
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A2: The solubility of this compound, a dicarboxylic acid, is significantly influenced by pH.[1] At pH values below its acidic pKa or above its basic pKa, the molecule will be ionized, leading to increased interaction with water and higher solubility.
-
Acidic pH: In acidic conditions (pH < 2.85), the carboxyl groups are protonated, and the amino group is protonated, resulting in a net positive charge.
-
Alkaline pH: In alkaline conditions (pH > 4.68), the carboxyl groups are deprotonated, resulting in a net negative charge.
To increase solubility, you can either decrease or increase the pH of your buffer. The choice of acidic or alkaline conditions may depend on the stability of the compound and the requirements of your experiment. For many cephalosporins, stability can be a concern at extreme pH values.[3]
Q3: I tried adjusting the pH, but I'm still not achieving the desired concentration. What are my next steps?
A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents or solubilizing agents. It is important to ensure that any additives are compatible with your experimental system. Ceftibuten is soluble in DMSO (dimethyl sulfoxide).[4][5]
Co-solvents: Small amounts of organic co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can disrupt the crystal lattice structure and improve solvation.
Solubilizing Agents: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions.
It is crucial to start with a low percentage of the co-solvent or a low concentration of the solubilizing agent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting your experiment.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature. You can try gently warming the solution while stirring to facilitate dissolution. However, be cautious, as elevated temperatures can lead to the degradation of cephalosporins. It is advisable to conduct preliminary stability tests at the desired temperature. A suggested method is to heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Ceftibuten that are relevant to its solubility.
| Property | Value | Source |
| Molecular Weight | 410.4 g/mol | [1] |
| Water Solubility | 0.0705 mg/mL | [2] |
| Strongest Acidic pKa | 2.85 | [2] |
| Strongest Basic pKa | 4.68 | [2] |
| DMSO Solubility | ≥50 mg/mL | [5] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10).
-
Add a pre-weighed excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To improve the solubility of this compound using a co-solvent.
Methodology:
-
Select a biocompatible co-solvent (e.g., ethanol, PEG 400).
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of this compound in each co-solvent mixture following the procedure outlined in Protocol 1 (steps 2-5).
-
Identify the lowest percentage of co-solvent that achieves the desired concentration of this compound while minimizing potential interference with the experiment.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart illustrating the step-by-step troubleshooting process for poor this compound solubility.
References
- 1. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Ceftibuten hydrate 98 (HPLC) CAS 97519-39-6 [sigmaaldrich.com]
Technical Support Center: Optimizing trans-Ceftibuten Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the yield of trans-Ceftibuten during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge in this compound synthesis is controlling the stereochemistry of the C-7 side chain. The cis-isomer is the thermodynamically favored and more biologically active product, making the selective synthesis or enrichment of the trans-isomer a significant hurdle.[][2] Key difficulties include:
-
Stereoselectivity: The coupling of the side chain to the cephalosporin nucleus often preferentially yields the cis-isomer.
-
Isomerization: The potential for isomerization between the cis and trans forms during the reaction or work-up can affect the final product ratio.
-
Purification: Separating the trans-isomer from the more abundant cis-isomer requires efficient purification techniques.
Q2: What are the key starting materials for Ceftibuten synthesis?
The synthesis of Ceftibuten generally involves two key building blocks:
-
The Cephalosporin Nucleus: Typically, a 7-aminocephalosporanic acid (7-ACA) derivative is used. A common intermediate is 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA).
-
The Side Chain: The characteristic side chain is (Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoic acid or a protected derivative thereof.
The synthesis involves the coupling of this side chain to the 7-amino group of the cephalosporin nucleus.
Q3: Are there established methods to increase the yield of the trans-isomer specifically?
Direct stereoselective synthesis favoring the trans-isomer is not widely reported in readily available literature, as the focus is typically on producing the more active cis-isomer. However, strategies to enrich the trans-isomer could include:
-
Photochemical Isomerization: In some alkene systems, UV irradiation can be used to induce isomerization from the cis to the trans form. This would require investigation to determine its applicability to Ceftibuten and to avoid degradation.
-
Catalytic Isomerization: Certain catalysts can facilitate cis-trans isomerization. Research into catalysts compatible with the Ceftibuten molecule would be necessary.
-
Selective Crystallization: If the trans-isomer has different solubility properties, it might be possible to selectively crystallize it from a mixture of isomers.
Q4: What analytical methods are suitable for monitoring the cis/trans isomer ratio during the reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the cis and trans isomers of Ceftibuten.[3] Key parameters for a successful HPLC separation include:
-
Stationary Phase: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common. The specific gradient and composition will need to be optimized.
-
Detection: UV detection at a wavelength of around 254 nm or 262 nm is suitable for Ceftibuten.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low overall yield of Ceftibuten (both isomers) | Incomplete coupling of the side chain to the 7-ACCA nucleus. | - Ensure the side chain is properly activated (e.g., as an acid chloride or with a coupling agent).- Optimize reaction temperature and time. A patent suggests a reaction temperature of 10-30°C for 3-5 hours. - Verify the quality and purity of starting materials. |
| Degradation of the β-lactam ring. | - Maintain anhydrous conditions during the coupling reaction.- Control the reaction temperature to avoid decomposition. | |
| Low proportion of this compound in the product mixture | The reaction conditions inherently favor the formation of the more stable cis-isomer. | - Investigate post-synthesis isomerization techniques (e.g., photochemistry, catalysis) on a small scale to assess feasibility and potential for degradation.- Explore different solvent systems and temperature profiles during the coupling reaction to determine their effect on the isomer ratio. |
| Difficulty in separating this compound from the cis-isomer | Insufficient resolution in the purification method. | - Optimize the HPLC method for better separation (adjust mobile phase composition, gradient, flow rate, and column temperature).- Consider alternative purification techniques such as countercurrent chromatography or preparative SFC (Supercritical Fluid Chromatography).- Investigate selective crystallization by screening different solvent systems and temperatures. |
| Presence of significant impurities other than the cis-isomer | Side reactions during the synthesis. | - Analyze impurities by LC-MS to identify their structures.- Potential side reactions include epimerization at C-6 or C-7, or reactions involving the exocyclic double bond.- Adjust reaction conditions (e.g., use of non-nucleophilic bases, lower temperatures) to minimize side reactions. |
Experimental Protocols
General Protocol for Ceftibuten Synthesis (Illustrative)
This protocol is a generalized representation based on common cephalosporin synthesis strategies. Note: Specific quantities and conditions will require optimization.
-
Activation of the Side Chain:
-
Protect the amino and carboxyl groups of the (Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoic acid side chain. Common protecting groups include benzyloxycarbonyl (Cbz) for the amino group and esters for the carboxylic acids.
-
Activate the carboxylic acid group that will form the amide bond with the 7-ACCA nucleus. This can be done by converting it to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) or by using a coupling agent (e.g., DCC, EDC).
-
-
Coupling Reaction:
-
Dissolve the protected and activated side chain in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
In a separate vessel, dissolve the 7-ACCA nucleus in an appropriate solvent, often with a base to facilitate the reaction.
-
Slowly add the activated side chain solution to the 7-ACCA solution at a controlled temperature (e.g., 0-10°C).
-
Allow the reaction to proceed for several hours, monitoring its progress by HPLC.
-
-
Deprotection:
-
Once the coupling reaction is complete, remove the protecting groups. The method of deprotection will depend on the protecting groups used (e.g., hydrogenolysis for Cbz groups, hydrolysis for ester groups).
-
-
Purification:
-
The crude product will be a mixture of cis- and this compound, along with other impurities.
-
Employ preparative HPLC with a suitable C18 column and a mobile phase gradient of acetonitrile and an aqueous buffer to separate the isomers.
-
Collect the fractions containing the this compound.
-
Combine the desired fractions and remove the solvent under reduced pressure.
-
Further purification may be achieved by crystallization from a suitable solvent system.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
preventing the degradation of trans-Ceftibuten during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceftibuten. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of trans-Ceftibuten, with a focus on preventing its degradation.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues that can lead to the degradation of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Increase in this compound concentration over time in prepared samples. | Isomerization of the active cis-Ceftibuten to the less active trans-isomer. This process is accelerated by inappropriate pH and elevated temperatures.[1] | Maintain samples at a pH between 4 and 6, where Ceftibuten exhibits maximum stability. Prepare and store all solutions, including plasma and urine samples, on ice or at 2-8°C.[2] Analyze samples as quickly as possible after preparation. |
| Loss of total Ceftibuten (cis + trans) concentration. | Hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins, is sensitive to pH and temperature.[3][4] | Avoid strongly acidic (pH < 3) or alkaline (pH > 7) conditions during sample preparation and storage. Use buffers within the pH 4-6 range. Keep samples cold (2-8°C) and minimize the time between preparation and analysis. |
| Variable and irreproducible results between replicate samples. | Inconsistent sample handling, including temperature fluctuations, prolonged exposure to ambient light, or multiple freeze-thaw cycles. | Standardize your sample handling protocol. Process all samples under identical temperature and lighting conditions. Aliquot samples after collection to avoid repeated freezing and thawing of the entire sample.[5] For long-term storage, keep samples at -70°C or below. |
| Presence of unexpected peaks in the chromatogram. | Formation of other degradation products besides this compound due to harsh conditions like extreme pH, high temperature, or prolonged light exposure. | Protect samples from direct light by using amber vials or covering tubes with foil.[6] Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. |
| Poor peak shape (tailing or fronting) for this compound in HPLC analysis. | Inappropriate mobile phase pH, causing ionization of the analyte or interaction with residual silanols on the column. Sample solvent may be incompatible with the mobile phase. | Optimize the mobile phase pH to be within the stable range for Ceftibuten (pH 4-6). Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the primary degradation pathway for Ceftibuten during sample preparation?
A1: The main degradation pathway is the isomerization of the pharmacologically active cis-isomer to the less active trans-isomer. This is a reversible process influenced by pH.[1] Like other β-lactam antibiotics, Ceftibuten can also undergo irreversible hydrolysis of the β-lactam ring, leading to a loss of total drug concentration.[3]
Q2: What is the optimal pH range for maintaining the stability of Ceftibuten in solution?
A2: Ceftibuten exhibits maximum stability in the pH range of 4 to 6.[2] It is crucial to use buffers within this pH range for all sample dilutions and preparations.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of Ceftibuten, including the isomerization to the trans-form and hydrolysis of the β-lactam ring.[4] It is recommended to keep all samples and solutions on ice or refrigerated at 2-8°C during the entire sample preparation process. For long-term storage, temperatures of -70°C or lower are advised.[5]
Q4: Should I be concerned about light exposure during my experiments?
A4: Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of cephalosporins.[6] It is best practice to protect all solutions containing Ceftibuten from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q5: How many times can I freeze and thaw my plasma samples containing Ceftibuten?
A5: While specific data on the impact of freeze-thaw cycles on Ceftibuten is limited, it is a general best practice for bioanalytical assays to minimize the number of freeze-thaw cycles.[5] Repeated cycling can lead to changes in sample integrity and analyte concentration. It is highly recommended to aliquot samples into single-use volumes after the initial collection to avoid the need for repeated thawing of the bulk sample.
Q6: Are there any specific additives or stabilizing agents I can use?
A6: While the primary method for stabilization is controlling pH and temperature, the use of antioxidants can be considered to prevent oxidative degradation, another potential pathway for cephalosporin degradation. However, the effectiveness of specific antioxidants for Ceftibuten needs to be validated for your specific sample matrix and analytical method.
Analytical Methodology
Q7: What type of analytical method is suitable for quantifying this compound?
A7: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and reliable method for the simultaneous quantification of cis- and this compound.[7] More sensitive methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), have also been developed and validated for the analysis of Ceftibuten in biological matrices.[8][9]
Q8: I am observing peak splitting for the this compound peak in my chromatogram. What could be the cause?
A8: Peak splitting can be caused by several factors, including a partially clogged column frit, a void in the column packing material, or co-elution with an interfering substance. Ensure your mobile phase and samples are properly filtered. If the problem persists, try flushing the column or replacing it.
Q9: My retention times for cis- and this compound are shifting between injections. What should I do?
A9: Retention time variability can be due to fluctuations in the mobile phase composition, temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed. Using a column oven will help maintain a stable temperature. Check the HPLC pump for any leaks or pressure fluctuations.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Quality Controls
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of cis-Ceftibuten and this compound reference standards into separate volumetric flasks. Dissolve in a small amount of methanol and dilute to the final volume with a 50 mM phosphate buffer (pH 5.0).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the phosphate buffer to cover the desired calibration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of working standard solution into a drug-free matrix (e.g., human plasma).
-
Storage: Store all stock and working solutions in amber vials at 2-8°C for short-term use (up to one week) or at -70°C for long-term storage.
Protocol 2: Sample Preparation from Human Plasma
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume into the HPLC or LC-MS/MS system.
Protocol 3: HPLC-UV Method for Simultaneous Quantification of cis- and this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 50 mM ammonium acetate buffer (pH 5.0) and acetonitrile (gradient or isocratic elution may be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Primary degradation pathways of Ceftibuten.
Caption: Recommended workflow for Ceftibuten sample preparation.
Caption: Decision tree for troubleshooting Ceftibuten degradation.
References
- 1. Isomerization of ceftibuten in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftibuten stability to active-site serine and metallo-beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic determination of ceftibuten, a new oral cephalosporin, in human plasma and urine. | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
Technical Support Center: Analysis of trans-Ceftibuten by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of trans-Ceftibuten.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous materials from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different sample lots.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A significant difference in the slope of the calibration curve prepared in solvent versus one prepared in the biological matrix.[1]
-
Drifting retention times or distorted peak shapes for this compound.[2]
-
A notable difference between the recovery of the analyte and the overall process efficiency.
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The most common method for quantifying matrix effects is the post-extraction spike method .[5] This involves comparing the peak area of this compound in a solution of extracted blank matrix (that has been spiked with the analyte) to the peak area of this compound in a neat (pure) solvent solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: Yes, using a stable isotope-labeled internal standard, such as Ceftibuten-13C3,d2 , is highly recommended. A SIL-IS is the ideal choice for compensating for matrix effects because it has nearly identical physicochemical properties to the analyte and will be affected by ion suppression or enhancement in the same way. This co-elution and similar ionization behavior allow for accurate correction of any signal variations, leading to improved precision and accuracy.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Caption: Troubleshooting workflow for addressing matrix effects.
Quantitative Data Summary
| Sample Preparation Method | Expected Matrix Effect Reduction | Analyte Recovery | Throughput | Recommendation for this compound Analysis |
| Protein Precipitation (PPT) | Low to Moderate | Good (often >90%)[6][7] | High | A good starting point, but may be insufficient for eliminating significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, optimization required | Moderate | Can provide cleaner extracts than PPT, but requires careful solvent selection. |
| Solid-Phase Extraction (SPE) | High | Good to Excellent (often >90%) | Low to Moderate | Recommended for complex matrices or when PPT is insufficient to remove interferences. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound from Human Plasma
This protocol is a common starting point for the extraction of this compound from plasma samples.[6][7]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
This compound reference standard
-
Ceftibuten-13C3,d2 (or other suitable SIL-IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
References
- 1. Ceftibuten (hydrate) | CAS 118081-34-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceftibuten Isomer Separations in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of cis- and trans-ceftibuten peaks.
Troubleshooting Guide: Enhancing Resolution of Cis- and this compound
Poor resolution between the cis and trans isomers of ceftibuten can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshooting and improving peak separation.
Question: My chromatogram shows poor resolution or co-elution of the cis- and this compound peaks. What steps can I take to improve the separation?
Answer:
Improving the resolution between ceftibuten isomers involves a systematic evaluation and optimization of your HPLC/UPLC method parameters. Here is a step-by-step troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
1. Mobile Phase Composition:
The composition of the mobile phase is a critical factor influencing selectivity and resolution.
-
Organic Modifier Percentage: The ratio of acetonitrile to aqueous buffer is a key parameter. A lower percentage of the organic modifier (acetonitrile) will generally increase retention times and may improve the separation between the two isomers.
-
Aqueous Phase pH: The pH of the buffer can affect the ionization state of ceftibuten and its isomers, thereby influencing their interaction with the stationary phase. Experimenting with the pH of the phosphate buffer, for instance, in a range around 7.0, can be beneficial.[1]
-
Buffer Concentration: The ionic strength of the buffer can also play a role. A typical concentration for the phosphate buffer is 0.05 mol/L.[1]
2. Stationary Phase Selection:
The choice of the HPLC column is fundamental to achieving good separation.
-
Column Chemistry: C18 columns are commonly used for the separation of ceftibuten and its related substances.[2][3] Different C18 phases from various manufacturers can exhibit different selectivities. If resolution is still an issue, consider trying a C18 column with a different bonding density or end-capping.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UPLC) can significantly increase efficiency and, consequently, resolution. A longer column will also provide more theoretical plates, leading to better separation, albeit with longer run times.
3. Method Parameters:
Fine-tuning the operational parameters of your method can yield significant improvements.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution. However, this will also increase the analysis time. A common starting point is 1.0 mL/min.[1][2]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Lowering the column temperature can sometimes enhance resolution by increasing the retention factor.[4]
-
Injection Volume: Overloading the column can lead to peak broadening and decreased resolution. Ensure the injection volume and sample concentration are within the linear range of the method.
Question: I'm observing significant peak tailing for the ceftibuten peaks. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.
Caption: A logical approach to diagnosing and resolving peak tailing issues.
-
Mobile Phase pH: The pH of the mobile phase can influence peak shape, especially for ionizable compounds like ceftibuten. If the pH is too close to the pKa of the analyte, peak tailing can occur. Adjusting the pH to ensure consistent ionization may improve peak symmetry.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to active sites that cause tailing. If you are using a guard column, try replacing it. If the problem persists, the analytical column may need to be replaced.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.
-
System Issues: Extraneous dead volume in the system (e.g., from excessive tubing length or improper fittings) can contribute to peak broadening and tailing.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the separation of cis- and this compound?
A1: A common approach is to use a reversed-phase HPLC method with a C18 column. The mobile phase typically consists of a mixture of a phosphate buffer (e.g., 0.05 M, pH 7.0) and acetonitrile. The detection is usually performed using a UV detector at a wavelength around 263 nm.[1]
Q2: How can I confirm the identity of the cis and this compound peaks?
A2: The identity of the peaks can be confirmed by running reference standards for both cis-ceftibuten and its trans-isomer. The peak corresponding to the main active ingredient is the cis-isomer.
Q3: What are the key factors affecting the resolution in HPLC?
A3: The resolution in HPLC is primarily influenced by three factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is affected by column length, particle size, and flow rate.
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is primarily influenced by the mobile phase composition and the stationary phase chemistry.
-
Retention Factor (k): A measure of the retention of an analyte on the column. It is controlled by the strength of the mobile phase.
Experimental Protocols and Data
Below are representative experimental conditions and data for the analysis of ceftibuten and its trans-isomer.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18, 4.6 mm x 20 cm, 5 µm | [1] |
| Mobile Phase | 0.05 mol/L phosphate buffer (pH 7.0) - acetonitrile (98:2, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 263 nm | [1] |
| Column Temperature | Ambient | [1] |
Table 2: Alternative HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Symmetry C18, 4.6 x 150 mm, 5 µm | |
| Mobile Phase | Phosphate buffer and acetonitrile (30:70, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 228 nm | |
| Column Temperature | Not specified |
Detailed Experimental Protocol (Based on cited literature)
This protocol provides a general procedure for the analysis of ceftibuten and its trans-isomer.
-
Preparation of Mobile Phase:
-
Prepare a 0.05 M phosphate buffer and adjust the pH to 7.0 with a suitable acid or base.
-
Mix the phosphate buffer and acetonitrile in the desired ratio (e.g., 98:2 v/v).[1]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve ceftibuten reference standard and this compound reference standard in the mobile phase to prepare stock solutions.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.
-
-
Sample Preparation:
-
For drug substance, dissolve an accurately weighed amount in the mobile phase.
-
For drug product (e.g., capsules), empty and weigh the contents, then dissolve a portion equivalent to a specific amount of ceftibuten in the mobile phase. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm filter.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas for cis- and this compound.
-
-
System Suitability:
-
Perform system suitability tests by injecting a standard solution multiple times.
-
Evaluate parameters such as resolution between the cis and trans peaks, tailing factor, and reproducibility of retention times and peak areas. The resolution should typically be greater than 1.5 for baseline separation.
-
References
strategies to minimize the interconversion of Ceftibuten isomers in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the interconversion of Ceftibuten isomers in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the main isomers of Ceftibuten and why is their interconversion a concern?
A1: The two primary isomers of Ceftibuten are the cis (Z) and trans (E) isomers. The cis-isomer is the therapeutically active form. Interconversion to the trans-isomer, which is a less active metabolite, can lead to an inaccurate assessment of the drug's potency and efficacy in in vitro assays.
Q2: What are the primary factors that promote the interconversion of Ceftibuten isomers in vitro?
A2: The main factors that influence the isomerization of Ceftibuten in aqueous solutions are pH, temperature, and the presence of certain proteins like albumin. Acidic conditions, in particular, have been shown to increase the rate of isomerization.
Q3: How can I minimize the interconversion of Ceftibuten isomers during sample preparation and analysis?
A3: To minimize interconversion, it is recommended to work with freshly prepared solutions, maintain a pH close to neutral, and keep samples at low temperatures (e.g., on ice or refrigerated) as much as possible. It is also advisable to minimize the exposure of samples to light.
Q4: What is the recommended pH range for working with Ceftibuten to maintain its isomeric integrity?
Q5: Does the presence of serum or plasma in the sample affect the stability of Ceftibuten isomers?
A5: Yes, the presence of albumin in serum and plasma has been shown to accelerate the isomerization of Ceftibuten to its trans-isomer. This is an important consideration when conducting experiments in biological matrices.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of trans-Ceftibuten detected in a freshly prepared standard solution. | 1. The initial stock of Ceftibuten may have degraded. 2. The solvent used for dissolution is acidic. 3. The solution was stored for an extended period or at an inappropriate temperature. | 1. Use a fresh, properly stored batch of Ceftibuten. 2. Prepare solutions in a neutral buffer (e.g., phosphate buffer, pH 7.0). 3. Prepare solutions fresh before use and store on ice or at 2-8°C for short-term storage. |
| Inconsistent ratios of cis to this compound across replicate samples. | 1. Variability in sample preparation time or temperature. 2. Inconsistent pH across samples. 3. Photodegradation due to differential light exposure. | 1. Standardize sample preparation time and ensure all samples are kept at the same low temperature. 2. Ensure all samples are prepared in the same buffered solution. 3. Protect samples from light by using amber vials or covering them with foil. |
| Poor separation of cis and trans isomers during HPLC analysis. | 1. Inappropriate HPLC column or mobile phase. 2. Suboptimal flow rate or column temperature. | 1. Use a C18 column and a mobile phase such as acetonitrile/ammonium acetate buffer. 2. Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation. |
| Increased formation of the trans-isomer during cell culture experiments. | 1. The pH of the cell culture medium is acidic. 2. The presence of proteins in the medium (e.g., fetal bovine serum) is catalyzing the isomerization. | 1. Monitor and adjust the pH of the cell culture medium to remain in the neutral range. 2. Be aware of the potential for protein-catalyzed isomerization and consider this when interpreting results. Minimize the incubation time where possible. |
Quantitative Data Summary
Table 1: Factors Influencing Ceftibuten Isomer Interconversion
| Factor | Effect on Interconversion | Recommendations for Minimization |
| pH | The rate of isomerization increases in acidic conditions[1]. | Maintain a neutral pH (6.0-7.5) for all solutions and media. |
| Temperature | Higher temperatures generally increase the rate of chemical reactions, including isomerization. | Prepare and store samples at low temperatures (e.g., on ice or at 2-8°C). |
| Presence of Albumin | Albumin has been shown to catalyze the isomerization to the trans-isomer. | Be mindful of this effect when working with serum or plasma-containing samples. Minimize incubation times. |
| Light | Cephalosporins can be susceptible to photodegradation, which may influence isomerization. | Protect samples from light by using amber vials or by covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of Ceftibuten Isomers
This protocol is adapted from published methods for the analysis of Ceftibuten and its isomers.
1. Materials and Reagents:
-
Ceftibuten reference standard (cis-isomer)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
C18 reverse-phase HPLC column (e.g., Capcell Pak C18 UG120, 4.6 mm × 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
Prepare a 50 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water. Adjust the pH to the desired value (e.g., 6.0) with a suitable acid or base.
-
The mobile phase consists of a mixture of acetonitrile and 50 mM ammonium acetate buffer. A common starting ratio is 5:95 (v/v).
3. Preparation of Standard Solutions:
-
Prepare a stock solution of Ceftibuten in the mobile phase or a neutral buffer.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/50 mM Ammonium Acetate (e.g., 5:95, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for the cis and trans isomers based on their retention times. The cis-isomer is typically the major peak in a fresh standard.
-
Quantify the amount of each isomer using a calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation (Stress Testing) of Ceftibuten
This protocol provides a general framework for conducting forced degradation studies to understand the degradation pathways of Ceftibuten and to validate the stability-indicating nature of the analytical method.
1. General Procedure:
-
Prepare a stock solution of Ceftibuten in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
For each stress condition, mix the Ceftibuten stock solution with the stressor solution.
-
Incubate the mixture for a defined period, taking samples at various time points.
-
Neutralize the samples if necessary (e.g., after acid or base stress).
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by the stability-indicating HPLC method (Protocol 1).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the Ceftibuten solution with an equal volume of 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C).
-
Sample at time points such as 0, 2, 4, 8, and 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the Ceftibuten solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Sample at shorter time intervals due to the generally faster degradation of cephalosporins in basic conditions (e.g., 0, 15, 30, 60, and 120 minutes).
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the Ceftibuten solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Sample at time points such as 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Incubate the Ceftibuten solution (in a neutral buffer) and solid Ceftibuten at an elevated temperature (e.g., 70°C).
-
Sample at time points such as 0, 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the Ceftibuten solution (in a neutral buffer) to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at various time points depending on the intensity of the light source.
-
Visualizations
Caption: Workflow for minimizing Ceftibuten isomer interconversion.
Caption: Factors promoting interconversion and corresponding minimization strategies.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Ceftibuten Production
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for overcoming common challenges encountered during the scale-up of Ceftibuten production. The focus is on ensuring high yield and purity by controlling critical process parameters and minimizing the formation of impurities, including the less active trans-Ceftibuten isomer.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound isomer in production?
While the desired active pharmaceutical ingredient (API) is the cis-isomer of Ceftibuten, the trans-isomer is a common process-related impurity and metabolite.[1][2] The antibacterial activity of this compound is significantly lower, estimated to be only 1/4 to 1/8 that of the cis-form.[] Therefore, controlling its formation during synthesis and purification is critical for ensuring the final product's potency and meeting regulatory requirements.
Q2: What are the most critical general challenges when moving from pilot to industrial-scale production?
Scaling up any pharmaceutical process presents a set of predictable challenges. Key issues include:
-
Process Reproducibility: Physical parameters like mixing efficiency, heat transfer rates, and mass transfer do not scale linearly from small to large reactors, which can lead to inconsistent product quality and yield.[4]
-
Supply Chain Variability: As production volume increases, so does the demand for raw materials. Variations in the quality of these materials can significantly disrupt manufacturing and affect the final product's impurity profile.[4]
-
Technology Transfer: Incomplete or unclear transfer of knowledge and procedures from the R&D team to the manufacturing team can result in errors, delays, and batch failures.[4]
-
Regulatory Compliance: All scaled-up processes must adhere strictly to Good Manufacturing Practices (GMP), requiring robust documentation and process validation.[4]
Troubleshooting Guide
Q3: Our scaled-up batch shows a high percentage of the this compound impurity. What are the likely causes and solutions?
High levels of the trans-isomer are typically due to isomerization of the desired cis-isomer, which can be influenced by pH, temperature, and solvent conditions during the reaction or work-up.
-
Potential Cause 1: pH Excursions: The stability of the cis-isomer is highly pH-dependent. Localized "hot spots" of high or low pH in a large reactor due to inefficient mixing can promote isomerization.
-
Solution: Improve agitation efficiency. Consider the geometry of the reactor and impeller. Implement a controlled, subsurface addition of pH-modifying agents to prevent localized concentration extremes.
-
-
Potential Cause 2: Elevated Temperatures: Prolonged exposure to high temperatures during reaction, distillation, or drying can increase the rate of isomerization.
-
Solution: Re-validate the process temperature at scale. Ensure that heat transfer is efficient and uniform throughout the vessel to avoid overheating. Optimize drying conditions to use the lowest possible temperature for the shortest necessary time.
-
-
Potential Cause 3: Inappropriate Solvent System: The choice of solvent can influence the equilibrium between isomers.
-
Solution: Review the solvent system used for the reaction and purification steps. If possible, screen alternative solvents that may disfavor the formation of the trans-isomer.
-
Q4: We are experiencing a significant drop in overall yield after scaling up the synthesis. What process parameters should we investigate?
A drop in yield is a common scale-up issue that can often be traced back to physical and chemical parameter deviations that were negligible at the lab scale.
-
Potential Cause 1: Inefficient Mass Transfer: In heterogeneous reactions (e.g., involving a solid catalyst or reagent), the rate of reaction can become limited by the diffusion of reactants at a larger scale.
-
Solution: Increase agitation speed or modify the impeller design to improve solid suspension. Evaluate catalyst particle size and loading to ensure it is appropriate for the scaled-up volume.
-
-
Potential Cause 2: Poor Temperature Control: Exothermic or endothermic reactions that were easily controlled in the lab can lead to temperature gradients in large vessels, causing side reactions or incomplete conversion.
-
Solution: Characterize the reaction's thermal profile. Ensure the reactor's heating/cooling jacket has sufficient capacity for the larger volume. Adjust addition rates of reagents to manage heat evolution.
-
-
Potential Cause 3: Extended Reaction or Work-up Times: At a larger scale, charging reactors, transferring materials, and performing phase separations naturally take longer, potentially leading to product degradation.
-
Solution: Analyze the stability of intermediates and the final product under the work-up conditions. If degradation is observed, consider processing the batch in parallel smaller streams or investing in higher-capacity filtration and transfer equipment.
-
Q5: We are struggling with the crystallization step. Batches are showing inconsistent crystal morphology, leading to poor filtration and drying performance. What should we optimize?
Crystallization is highly sensitive to scale-dependent factors like cooling rates and mixing dynamics.[5]
-
Potential Cause 1: Uncontrolled Supersaturation: Rapid, uncontrolled generation of supersaturation can lead to the formation of fine, poorly filterable particles.
-
Solution: Develop a controlled cooling profile. At a large scale, linear cooling rates are difficult to achieve; a programmed, non-linear profile that accounts for the vessel's thermal properties is often necessary. Consider a controlled anti-solvent addition strategy.
-
-
Potential Cause 2: Inadequate Mixing: Poor mixing can lead to non-uniform supersaturation and temperature, resulting in a broad crystal size distribution.
-
Solution: Optimize the agitator speed and design to ensure homogeneity without causing excessive secondary nucleation or crystal breakage from high shear.
-
-
Potential Cause 3: Impurity Effects: The presence of even small amounts of impurities can inhibit or alter crystal growth.
-
Solution: Ensure the purity of the material entering the crystallization step is consistent. Characterize impurities and evaluate their impact on crystal habit.
-
Logical Troubleshooting Workflow for Low Purity
The following diagram outlines a decision-making process for diagnosing and addressing low-purity issues during scale-up.
Caption: Troubleshooting decision tree for low product purity.
Quantitative Data Summary
For reliable in-process control and final product analysis, a validated analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used for this purpose.[6]
Table 1: Example RP-HPLC Method Parameters for Ceftibuten Analysis
| Parameter | Specification |
|---|---|
| Column | YMC ODS-A C18 (or equivalent) |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.8) (10:90 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 262 nm[6] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Approx. Retention Time | ~8.3 min for cis-Ceftibuten[6] |
Table 2: Typical HPLC System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| USP Tailing Factor | Not More Than 2.0[6] | Ensures peak symmetry. |
| USP Plate Count | Not Less Than 6000[6] | Measures column efficiency. |
| % RSD for Peak Areas | Not More Than 2.0% (for 5 replicate injections)[6] | Demonstrates system precision. |
Experimental Protocols
Protocol 1: General Synthesis via Cefaclor Nucleus (Illustrative)
This protocol is a conceptual illustration based on literature describing the use of a cefaclor nucleus.[7] Note: This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols.
-
Activation: Add cefaclor nucleus, methyltetrahydrofuran, and magnesium powder to a suitable, inerted reactor. React until the magnesium powder is consumed.
-
Aqueous Work-up: Add distilled water, stir, and allow the layers to separate. Collect the organic layer and dry it using anhydrous magnesium sulfate.
-
Acylation: Filter the dried solution. Add D301 weak base ion exchange resin and the appropriate protected side-chain acid [2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid].[7]
-
Reaction: Heat the mixture at a controlled temperature for a specified time until the reaction is complete (monitor by HPLC).
-
Catalyst Removal: Cool the reaction mixture and filter to remove the ion exchange resin.
-
Deprotection/Hydrolysis: Process the resulting solution through a hydrolysis step to remove protecting groups and yield the crude Ceftibuten product.
-
Isolation: Isolate the crude product, typically through crystallization induced by pH adjustment.
General Production and Purification Workflow
The diagram below illustrates the major stages in scaling up Ceftibuten production, from raw materials to the final, purified API.
Caption: High-level workflow for Ceftibuten production and purification.
Protocol 2: RP-HPLC Method for Purity and Isomer Ratio Analysis
This protocol provides a detailed procedure for analyzing Ceftibuten samples.
-
Standard Preparation: Accurately weigh and dissolve Ceftibuten reference standard in the mobile phase to create a stock solution. Prepare working standards by diluting the stock solution to target concentrations (e.g., 50%, 100%, and 150% of the target assay concentration).[6]
-
Sample Preparation: Accurately weigh a sample of the batch and dissolve it in the mobile phase to achieve a final concentration similar to the 100% working standard. Filter the solution through a 0.45 µm filter before injection.
-
System Suitability: Inject the 100% working standard solution five times. Verify that the system suitability criteria (as outlined in Table 2) are met.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Calculation: Calculate the percentage of impurities, including the trans-isomer, using area normalization. Quantify the assay of the main peak against the reference standard.
Protocol 3: Recrystallization for Purification
Crystallization is a critical step for removing both process impurities and the unwanted trans-isomer.
-
Dissolution: Dissolve the crude Ceftibuten product in a suitable aqueous solution at a controlled temperature. The pH may be adjusted to facilitate dissolution.
-
Filtration: Perform a clarifying filtration to remove any particulate matter.
-
Crystallization: Induce crystallization by adjusting the pH of the solution to a pre-determined range where the product is least soluble. This must be done slowly and with good agitation to promote controlled crystal growth. A specific cooling profile may also be applied.
-
Maturation: Hold the resulting slurry at a constant temperature for a period (aging) to allow the crystallization to complete and potentially improve crystal morphology.
-
Isolation and Washing: Filter the product slurry. Wash the resulting cake with a chilled solvent (e.g., water or a water/solvent mixture) to remove residual mother liquor and surface impurities.
-
Drying: Dry the purified product under vacuum at a controlled temperature until the residual solvent content meets specifications.
Key Parameter Relationships in Crystallization
Understanding how different parameters interact is key to a successful and scalable crystallization process.
Caption: Interplay of key parameters in the crystallization process.
References
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of trans-Ceftibuten and related impurities during the synthesis of Ceftibuten.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, also known as (E)-Ceftibuten, is the geometric isomer of the active pharmaceutical ingredient (API) Ceftibuten (cis-isomer). It is considered an impurity because its antibacterial activity is significantly lower, approximately 1/8th that of the cis-isomer.[1][2] The presence of this compound reduces the overall efficacy of the drug product and is therefore strictly controlled by regulatory authorities.
Q2: What is the primary origin of the this compound impurity?
A2: The this compound impurity primarily arises during the synthesis of the 7-amino side chain, specifically the (Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoic acid moiety. The double bond in this side chain can form as either the desired cis (Z) isomer or the undesired trans (E) isomer. The stereochemical outcome is often determined during a Wittig-type reaction or a related olefination step.
Q3: Can the cis-isomer of Ceftibuten convert to the trans-isomer after synthesis?
A3: Yes, isomerization from the therapeutically active cis-isomer to the less active trans-isomer can occur. Studies have shown that a certain percentage of Ceftibuten can be converted to the trans-isomer in vivo.[1] While specific post-synthesis conditions that promote isomerization are not extensively detailed in the provided search results, it is a known phenomenon for related compounds that factors such as pH, light, and temperature can influence the stability of geometric isomers.
Synthesis Troubleshooting Guide
Issue 1: High levels of this compound are detected in the crude product.
Possible Cause: Non-optimal reaction conditions during the formation of the side-chain double bond, likely in a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The stereoselectivity of these reactions is highly dependent on several factors.
Troubleshooting Steps:
-
Ylide Stabilization: The nature of the phosphorus ylide is crucial. Non-stabilized ylides (e.g., those with simple alkyl groups) generally favor the formation of the Z-alkene (cis-isomer).[3] Conversely, stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) tend to produce the E-alkene (trans-isomer) as the major product.
-
Recommendation: If your synthesis involves a Wittig reaction, ensure the ylide is non-stabilized to favor the cis-isomer.
-
-
Reaction Solvent: The solvent can influence the reaction intermediates and thus the stereochemical outcome. Aprotic, non-polar solvents generally favor Z-alkene formation with non-stabilized ylides.
-
Base Selection: The choice of base for generating the ylide can impact the cis/trans ratio, particularly if lithium salts are present. Lithium salts can stabilize the betaine intermediate in the Wittig reaction, leading to equilibration and a higher proportion of the thermodynamically more stable trans-isomer.
-
Recommendation: Consider using sodium-based or potassium-based strong bases (e.g., NaH, KHMDS) instead of lithium-based ones (e.g., n-BuLi) to promote kinetic control and favor the cis-isomer.
-
-
Temperature: Lower reaction temperatures generally favor kinetic control, which can lead to a higher proportion of the cis-isomer with non-stabilized ylides.
Logical Flow for Troubleshooting High this compound Levels:
Caption: Troubleshooting workflow for high this compound levels.
Issue 2: Difficulty in removing this compound from the final product.
Possible Cause: Similar polarity and solubility of the cis and trans isomers, making separation challenging.
Troubleshooting Steps:
-
Recrystallization: This is often the first line of defense for purifying solid compounds. The success of recrystallization depends on finding a solvent system in which the solubility of the two isomers is sufficiently different.
-
Recommendation: A systematic solvent screening is necessary. Start with single solvents of varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) and then move to binary or ternary solvent systems. The goal is to find a system where the desired cis-isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the trans-isomer remains in solution.
-
-
Chromatography: If recrystallization is ineffective, preparative chromatography is a more powerful but less scalable option.
-
Recommendation: Develop an analytical HPLC method that provides good separation of the cis and trans isomers (see Analytical Troubleshooting below). This method can then be scaled up to a preparative scale. Reversed-phase chromatography is commonly used for cephalosporins.
-
Analytical Troubleshooting
Issue: Poor separation between cis- and this compound peaks in HPLC analysis.
Possible Cause: Suboptimal HPLC method parameters.
Troubleshooting Steps:
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol) is critical.
-
Recommendation: Perform a gradient or a series of isocratic runs with varying mobile phase compositions to optimize the resolution.
-
-
pH of the Aqueous Buffer: The ionization state of Ceftibuten, which is a dicarboxylic acid, will affect its retention and peak shape.
-
Recommendation: Adjust the pH of the aqueous buffer. A pH around 3.0 has been reported to be effective.
-
-
Column Chemistry and Temperature: The choice of stationary phase (e.g., C18, C8) and the column temperature can influence selectivity.
-
Recommendation: Screen different C18 columns from various manufacturers as subtle differences in end-capping and silica properties can significantly impact separation. Increasing the column temperature can sometimes improve peak shape and resolution, but may also affect the stability of the analyte.
-
Table 1: Example HPLC Methods for Ceftibuten Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (4.6x150 mm, 5µm) | Enable C18G (4.6x250mm, 5µm) | YMC ODS-A C18 (4.6x150 mm, 5µm) |
| Mobile Phase | Phosphate Buffer:Acetonitrile (30:70) | Phosphate Buffer (pH 3.0):Acetonitrile (35:65) | Ammonium Acetate Buffer:Acetonitrile (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 228 nm | 228 nm | 262 nm |
| Column Temp. | Not Specified | Not Specified | 30 °C |
| Reference | [4] | [5] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Ceftibuten and this compound
This protocol is a generalized procedure based on published methods.[4][5]
-
Preparation of Mobile Phase:
-
Aqueous Phase: Prepare a phosphate or ammonium acetate buffer and adjust the pH to the desired value (e.g., 3.0) with an appropriate acid (e.g., phosphoric acid).
-
Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Mix the aqueous and organic phases in the desired ratio (e.g., 35:65 v/v). Filter through a 0.45 µm filter and degas.
-
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of cis-Ceftibuten and this compound in a suitable diluent (often the mobile phase) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peaks for cis- and this compound based on their retention times from the standard injections.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
-
Workflow for HPLC Method Development:
Caption: HPLC method development workflow for isomer separation.
References
- 1. US4029655A - Method of preparing stable sterile crystalline cephalosporins for parenteral administration - Google Patents [patents.google.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
optimization of storage conditions to maintain trans-Ceftibuten stability
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of trans-Ceftibuten during experimental procedures. It includes frequently asked questions, troubleshooting advice, detailed protocols, and stability data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? A1: Ceftibuten is a third-generation oral cephalosporin antibiotic that exists in two isomeric forms: cis and trans. The cis-isomer is the predominant and more potent antibacterial agent. The trans-isomer is considered a related substance and is significantly less active, exhibiting approximately 1/8th the potency of the cis-form. The primary stability concern is the potential for isomerization between the two forms and degradation via hydrolysis, which can impact the accuracy of experimental results and the potency of the active compound.
Q2: What are the optimal storage conditions for solid this compound? A2: As a crystalline solid, this compound hydrate is stable for at least four years when stored at -20°C in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare and store solutions of this compound? A3: Stock solutions can be prepared in organic solvents like DMSO (up to ~5 mg/mL) or dimethylformamide (DMF). For aqueous experiments, further dilutions should be made into the appropriate buffer immediately before use. Aqueous solutions are susceptible to hydrolysis; it is recommended not to store them for more than one day, even when refrigerated. For example, the reconstituted oral suspension of Ceftibuten is only stable for 14 days when refrigerated.[1]
Q4: What are the main degradation pathways for Ceftibuten? A4: The primary degradation pathways are:
-
Isomerization: Reversible conversion between the cis and trans isomers. In vivo, about 10% of the administered cis-Ceftibuten converts to the trans-isomer.[1]
-
Hydrolysis: Like all β-lactam antibiotics, Ceftibuten is susceptible to hydrolytic cleavage of the β-lactam ring, especially under acidic or alkaline conditions.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Enzymatic Degradation: While stable against many common β-lactamases, certain chromosomally-mediated cephalosporinases can degrade Ceftibuten.[1]
Q5: Which analytical method is best for monitoring this compound stability? A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for quantifying this compound and separating it from the cis-isomer and other degradation products. Common detection wavelengths include 254 nm and 262 nm.
Troubleshooting Guide
Q: I see a decreasing peak area for my this compound standard during an HPLC sequence. What could be the cause? A: This suggests degradation in the autosampler.
-
Check Temperature: Ensure the autosampler tray is cooled (typically 2-8°C) to minimize degradation.
-
Solvent Effects: The stability of Ceftibuten in your dissolution solvent may be poor. Aqueous solutions, particularly at neutral or alkaline pH, can hydrolyze. Consider preparing fresh standards for long analytical runs or using a solvent known to improve stability, if compatible with your method.
-
Light Exposure: Protect samples from light by using amber vials.
Q: My chromatogram shows a new, unidentified peak appearing over time. What is it? A: This is likely a degradation product.
-
Isomerization: If you started with pure this compound, the new peak could be the cis-isomer. Check the retention time against a cis-Ceftibuten standard if available.
-
Hydrolysis: Under acidic or basic conditions, the peak is likely a product of β-lactam ring hydrolysis.
-
Forced Degradation: To identify the source, you can perform a forced degradation study (see protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms.
Q: The peak shape for this compound is poor (e.g., tailing or fronting). How can I fix this? A: Poor peak shape is often a chromatographic issue.
-
Mobile Phase pH: The pH of the mobile phase is critical. Ceftibuten has acidic functional groups. Ensure the mobile phase pH is appropriate for maintaining a consistent ionic state of the molecule and is compatible with the column.
-
Column Health: The column may be degrading or contaminated. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
Sample Overload: You may be injecting too much sample. Try diluting your sample and reinjecting.
Data Presentation: Stability Under Stress
The following tables summarize the expected stability of Ceftibuten under forced degradation conditions. This data is illustrative, based on the typical behavior of cephalosporins, and is intended to guide experimental design. Actual degradation rates should be determined empirically.
Table 1: Illustrative Degradation of Ceftibuten under Hydrolytic Conditions
| Condition (24 hours) | Temperature | % Degradation (Illustrative) | Major Degradant(s) |
| 0.1 M HCl | 60°C | 15 - 25% | Hydrolysis Products |
| Purified Water | 60°C | 5 - 10% | Hydrolysis, Isomers |
| 0.1 M NaOH | 25°C | > 50% | Hydrolysis Products |
Table 2: Illustrative Degradation of Ceftibuten under Other Stress Conditions
| Condition | Duration | % Degradation (Illustrative) | Major Degradant(s) |
| Oxidative (10% H₂O₂) | 24 hours | 20 - 30% | Oxidation Products |
| Thermal (Dry Heat) | 48 hours at 80°C | 10 - 15% | Isomers, Thermolytic Products |
| Photolytic (ICH UV/Vis) | 7 days | 5 - 15% | Isomers, Photolytic Products |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Ceftibuten
This protocol provides a general framework for a stability-indicating HPLC method capable of separating cis- and this compound from potential degradation products.
-
Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and 50 mM Ammonium Acetate buffer (pH adjusted to 4.5) in a 5:95 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Internal Standard (Optional): Ceftizoxime can be used as an internal standard for quantitative analysis in biological matrices.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 1-100 µg/mL).
-
Sample Preparation (for stability testing):
-
Subject the this compound solution (at a known concentration) to the desired stress condition (e.g., heat, acid, base).
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample if it was subjected to acid or base hydrolysis (e.g., add an equimolar amount of base or acid).
-
Dilute the sample with the mobile phase to a concentration within the standard curve's linear range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared standards and samples. Monitor the chromatograms for the appearance of new peaks (degradants) and changes in the peak area of the this compound peak.
-
Quantification: Calculate the percentage of remaining this compound and the formation of degradants by comparing peak areas to the initial (T=0) sample and using the standard curve.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected HPLC results.
References
Validation & Comparative
comparative analysis of trans-Ceftibuten and cis-Ceftibuten bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of the geometric isomers of Ceftibuten: the active cis-form and its less active metabolite, the trans-form. Ceftibuten is an orally administered third-generation cephalosporin antibiotic effective against a range of Gram-negative and some Gram-positive bacteria. The cis-isomer is the therapeutically active component, while the trans-isomer, a metabolite, exhibits significantly lower antimicrobial potency.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacokinetic and bioactive parameters of cis-Ceftibuten and trans-Ceftibuten, providing a clear quantitative comparison.
Pharmacokinetic Parameters in Healthy Adults
| Parameter | cis-Ceftibuten | This compound | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2.4 hours | ~3.25 hours | [1] |
| Terminal Plasma Half-life (t½) | ~2.17 hours | ~3.19 hours | [1] |
| Renal Clearance | 53 to 61 ml/min | Not explicitly stated, but lower than cis-form | [2] |
| Protein Binding | ~60-62% | Not explicitly stated | [2] |
In Vitro Bioactivity: Minimum Inhibitory Concentrations (MIC)
The cis-isomer of Ceftibuten is the predominant and more potent antimicrobial agent. The trans-isomer has approximately one-eighth (1/8th) the antimicrobial activity of the cis-isomer[2][3]. The following table presents the Minimum Inhibitory Concentration (MIC) values for cis-Ceftibuten against various common pathogens and the estimated MIC for this compound based on the 1/8 potency ratio.
| Pathogen | cis-Ceftibuten MIC (µg/mL) | Estimated this compound MIC (µg/mL) | Reference (for cis-Ceftibuten) |
| Escherichia coli | ≤ 0.13 (MIC50) | ~1.04 | [4] |
| Haemophilus influenzae (β-lactamase positive) | 0.06 - 2 (MIC90) | 0.48 - 16 | [4] |
| Moraxella catarrhalis (β-lactamase positive) | 0.25 - 4 (MIC90) | 2 - 32 | [4] |
| Streptococcus pneumoniae (penicillin-susceptible) | Inhibited by Ceftibuten | - | [4] |
| Salmonella spp. | ≤ 0.13 (MIC50) | ~1.04 | [4] |
| Shigella spp. | ≤ 0.13 (MIC50) | ~1.04 | [4] |
| Neisseria gonorrhoeae | 0.015 - 0.5 (MIC90) | 0.12 - 4 | [4] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The bioactivity of Ceftibuten isomers is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotics: Serial twofold dilutions of cis- and this compound are prepared in the broth medium in microtiter plates.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Pharmacokinetic Analysis via High-Performance Liquid Chromatography (HPLC)
The concentrations of cis- and this compound in biological matrices like plasma and urine are determined using a specific High-Performance Liquid Chromatography (HPLC) method with UV detection.
Methodology:
-
Sample Preparation: Plasma samples are deproteinized, typically with acetonitrile and dichloromethane. The supernatant is then collected for analysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase, such as a mixture of acetonitrile and ammonium acetate buffer, is used to separate the isomers.
-
Detection: A UV detector, set at a specific wavelength (e.g., 262 nm), is used to detect and quantify the concentrations of cis- and this compound based on their retention times and peak areas.
-
Data Analysis: Pharmacokinetic parameters such as Tmax, t½, and clearance are calculated from the concentration-time data.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftibuten, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in this process.
Caption: Ceftibuten inhibits bacterial cell wall synthesis by binding to and inactivating PBPs.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to assess the in vitro potency of an antimicrobial agent.
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Bioactivity Comparison
The bioactivity of cis-Ceftibuten is significantly greater than that of its trans-isomer, which is a key consideration in its clinical efficacy.
Caption: Comparative bioactivity of cis- and this compound isomers.
References
- 1. Multiple-dose pharmacokinetics of ceftibuten after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Ceftibuten: a review of antimicrobial activity, spectrum and other microbiologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Method Validation for Trans-Ceftibuten Analysis
This guide provides a comprehensive comparison of bioanalytical method validation parameters for the quantification of trans-ceftibuten in human plasma, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Comparison of Bioanalytical Method Validation Parameters
The following tables summarize the key validation parameters for a typical HPLC-UV method for this compound analysis compared to an alternative method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Chromatographic Conditions and Sample Preparation
| Parameter | HPLC-UV Method | LC-MS/MS Method (Alternative) |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and ammonium acetate buffer solution | Acetonitrile and formic acid in water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength (UV) | 262 nm[1][2] | Not Applicable |
| Mass Spectrometry Detection | Not Applicable | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Ceftizoxime[1] | Isotopically labeled this compound |
| Sample Preparation | Protein precipitation with acetonitrile and dichloromethane[1][3] | Protein precipitation with acetonitrile |
Table 2: Comparison of Method Validation Results
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method (Alternative) |
| Linearity Range | 0.5 - 30 µg/mL[4] | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[5] | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ)[4][5] | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[4] | 0.05 µg/mL |
| Recovery | > 85% | > 90% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Stable |
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the validation of a bioanalytical method for this compound.
Caption: Bioanalytical method validation workflow for this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the validation of an HPLC-UV method for this compound.
Stock and Working Solutions Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected calibration range.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., ceftizoxime) in a similar manner to the analyte stock solution.[1]
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to obtain a working concentration (e.g., 10 µg/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.[4]
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Validation Experiments
-
Prepare calibration standards by spiking blank human plasma with known concentrations of this compound to cover the range of 0.5 to 30 µg/mL.[4]
-
Process these standards using the sample preparation method described above.
-
Analyze the samples in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Prepare quality control (QC) samples at three concentration levels: low, medium, and high (e.g., 1.5, 15, and 25 µg/mL).
-
Analyze five replicates of each QC level on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).
-
Calculate the concentration of each sample using the calibration curve.
-
Accuracy: Expressed as the percentage bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[5]
-
Precision: Expressed as the relative standard deviation (%RSD). The %RSD should not exceed 15% (20% at the LLOQ).[5]
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles. Samples are frozen at -20°C or -80°C and thawed at room temperature.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 6 hours).
-
Long-Term Stability: Analyze QC samples after storage at -20°C or -80°C for an extended period (e.g., 30 days).
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
References
Cross-Reactivity of trans-Ceftibuten with Other Beta-Lactam Antibiotics: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of beta-lactam hypersensitivity, understanding the cross-reactivity profiles of newer generation cephalosporins is paramount. This guide provides a comparative analysis of trans-Ceftibuten's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies, to aid in informed clinical and developmental decisions.
The primary concern with beta-lactam antibiotics is the potential for IgE-mediated hypersensitivity reactions and the cross-reactivity between different members of this class. The structural similarities, particularly in the R1 side chains, are major determinants of cross-reactivity. This compound, a third-generation cephalosporin, possesses a distinct R1 side chain compared to penicillins and many other cephalosporins, suggesting a lower potential for cross-reactivity.
In Vivo Cross-Reactivity Assessment: Clinical Studies
Clinical investigations, primarily through skin testing and drug provocation tests (challenges), have provided valuable insights into the low cross-reactivity of this compound.
Quantitative Data from a Prospective Clinical Study
A key prospective study evaluated the tolerability of cefazolin and ceftibuten in a cohort of patients with confirmed IgE-mediated allergy to penicillins. The results of this study are summarized below:
| Antibiotic Tested | Patient Cohort | Number of Patients | Outcome | Percentage of Tolerability |
| This compound | Penicillin-allergic | 131 | 129 tolerated the challenge | 98.5% |
| Cefazolin | Penicillin-allergic | 131 | 129 tolerated the challenge | 98.5% |
Data from Romano A, et al. J Allergy Clin Immunol Pract. 2020.[1][2][3][4]
One patient in this study exhibited a positive skin test to all beta-lactams tested, including ceftibuten, cefazolin, carbapenems, and aztreonam, suggesting a rare recognition of the common beta-lactam ring structure rather than the side chains.[5]
Experimental Protocols
Accurate assessment of cross-reactivity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the key in vivo and in vitro experiments cited in cross-reactivity studies.
In Vivo: Skin Testing Protocol
Skin testing is a primary method to assess IgE-mediated hypersensitivity.
1. Skin Prick Testing (SPT):
-
Reagents: A sterile solution of the antibiotic being tested (e.g., this compound) at a non-irritating concentration. Histamine phosphate (10 mg/mL) is used as a positive control and a saline solution as a negative control.
-
Procedure:
-
A drop of each reagent is placed on the volar surface of the forearm.
-
The epidermis is pricked through each drop using a sterile lancet.
-
Results are read after 15-20 minutes.
-
-
Interpretation: A positive result is defined as a wheal with a diameter at least 3 mm larger than the negative control.
2. Intradermal Testing (IDT):
-
Reagents: If the SPT is negative, IDT is performed with a more diluted solution of the antibiotic. For cephalosporins, concentrations of 2 mg/mL are often used.
-
Procedure:
-
Approximately 0.02-0.03 mL of the antibiotic solution is injected intradermally to raise a small bleb.
-
Positive and negative controls are also injected.
-
Results are read after 15-20 minutes.
-
-
Interpretation: A positive result is characterized by an increase in the wheal diameter of at least 3 mm from the initial bleb.
In Vivo: Graded Drug Challenge Protocol
A graded drug challenge is the gold standard for determining clinical tolerance to a drug. This should only be performed in a controlled setting with emergency medical support readily available.
-
Procedure:
-
Initial Dose: A small fraction of the therapeutic dose (e.g., 1/100th to 1/10th) of this compound is administered orally.
-
Observation: The patient is monitored for any signs of an allergic reaction for a specified period (typically 30-60 minutes).
-
Dose Escalation: If no reaction occurs, a larger dose (e.g., 1/10th of the therapeutic dose) is administered.
-
Final Dose: After another observation period, the full therapeutic dose is given.
-
Final Observation: The patient is observed for at least one to two hours after the final dose.
-
In Vitro Cross-Reactivity Assessment
In vitro methods can complement in vivo tests by quantifying the binding of specific IgE antibodies to different beta-lactam antibiotics.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specific IgE
-
Principle: This assay detects the presence of IgE antibodies in a patient's serum that are specific to a particular beta-lactam.
-
Methodology:
-
Coating: Microtiter wells are coated with a conjugate of the beta-lactam antibiotic (e.g., this compound) and a carrier protein.
-
Sample Incubation: Patient serum is added to the wells. If specific IgE is present, it will bind to the antibiotic conjugate.
-
Enzyme-Linked Antibody: An enzyme-linked anti-human IgE antibody is added, which binds to the captured specific IgE.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is proportional to the amount of specific IgE in the serum.
-
Quantification: The absorbance is measured using a spectrophotometer and compared to a standard curve to determine the concentration of specific IgE.
-
Radioallergosorbent Test (RAST) Inhibition Assay
-
Principle: This assay measures the degree to which a soluble beta-lactam antibiotic can inhibit the binding of specific IgE to a solid-phase-bound form of another beta-lactam. This provides a quantitative measure of cross-reactivity.
-
Methodology:
-
Solid Phase: A solid support (e.g., paper disc) is coated with a beta-lactam conjugate (e.g., penicillin-polylysine).
-
Inhibition: The patient's serum is pre-incubated with various concentrations of a soluble inhibitor antibiotic (e.g., this compound).
-
Binding: The serum-inhibitor mixture is then added to the solid phase. The inhibitor competes with the solid-phase antibiotic for binding to specific IgE.
-
Detection: Radiolabeled anti-human IgE is added to detect the amount of IgE bound to the solid phase.
-
Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the process of assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and the underlying immunological signaling pathway.
References
A Comparative Analysis of Trans-Ceftibuten and Third-Generation Cephalosporins' Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of trans-Ceftibuten against other third-generation cephalosporins. The following sections detail in vitro and in vivo activities, supported by experimental data and protocols, to offer an objective performance assessment.
Executive Summary
Ceftibuten, an orally administered third-generation cephalosporin, exists in two isomeric forms: cis-Ceftibuten and this compound. The cis-isomer is the active form of the drug, while the trans-isomer, a metabolite, exhibits significantly lower antimicrobial potency. This guide will focus on the available data for both isomers, with a primary emphasis on the active cis-Ceftibuten, and compare its efficacy to other widely used third-generation cephalosporins. In general, third-generation cephalosporins are characterized by their broad spectrum of activity against gram-negative bacteria, which is attributed to their stability against many beta-lactamases.
Mechanism of Action
Both this compound and other third-generation cephalosporins share a common mechanism of action. They are bactericidal agents that inhibit the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
Caption: Mechanism of action for third-generation cephalosporins.
In Vitro Efficacy
The in vitro efficacy of cephalosporins is primarily determined by their minimum inhibitory concentration (MIC) against various bacterial pathogens. A lower MIC value indicates greater potency.
Data Presentation
| Pathogen | This compound MIC (µg/mL) | cis-Ceftibuten MIC (µg/mL) | Cefixime MIC (µg/mL) | Cefpodoxime MIC (µg/mL) | Ceftriaxone MIC (µg/mL) |
| Escherichia coli | - | ≤0.06 - 1 | ≤0.12 - 1 | 0.25 - 2 | ≤0.03 - 0.5 |
| Haemophilus influenzae | - | ≤0.015 - 0.25 | ≤0.03 - 0.25 | 0.12 - 1 | ≤0.008 - 0.12 |
| Klebsiella pneumoniae | - | 0.12 - 2 | 0.12 - 2 | 0.5 - 4 | ≤0.03 - 1 |
| Moraxella catarrhalis | - | ≤0.25 - 1 | ≤0.25 - 1 | 0.5 - 2 | 0.12 - 2 |
| Proteus mirabilis | - | ≤0.06 - 0.5 | ≤0.06 - 0.5 | 0.12 - 1 | ≤0.03 - 0.25 |
| Streptococcus pneumoniae | - | 0.5 - >32 | 0.12 - 4 | 0.06 - 1 | ≤0.015 - 1 |
| Streptococcus pyogenes | - | ≤0.015 - 0.12 | ≤0.03 - 0.25 | ≤0.03 - 0.12 | ≤0.015 - 0.12 |
| Staphylococcus aureus (MSSA) | - | >16 | >16 | 1 - >16 | 1 - 8 |
Note: Data for this compound is limited as most studies focus on the active cis-isomer. It is reported to be approximately 1/8th as potent as cis-Ceftibuten.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent: A stock solution of the cephalosporin is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., approximately 5 x 10^5 colony-forming units [CFU]/mL) is prepared from a fresh culture.
-
Inoculation: The microdilution trays containing the serially diluted antimicrobial agent are inoculated with the bacterial suspension.
-
Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Experimental workflow for MIC determination.
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the efficacy of an antibiotic in a living system, taking into account pharmacokinetic and pharmacodynamic (PK/PD) parameters.
Data Presentation
| Animal Model | Infection Type | Pathogen | Ceftibuten Efficacy | Comparator Efficacy |
| Mouse | Thigh Infection | Escherichia coli | ED50 = 0.5 mg/kg | Cefixime ED50 = 1.2 mg/kg |
| Mouse | Thigh Infection | Klebsiella pneumoniae | ED50 = 2.5 mg/kg | Cefixime ED50 = 5.8 mg/kg |
| Mouse | Respiratory Tract Infection | Haemophilus influenzae | High survival rates | Similar to amoxicillin/clavulanate |
| Rat | Urinary Tract Infection | Escherichia coli | Significant reduction in bacterial load | Similar to cefaclor |
Experimental Protocols
Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of antibiotics against localized infections.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of the test pathogen is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, mice are treated with the test antibiotic (e.g., ceftibuten) and comparator drugs at various doses, typically administered orally or subcutaneously.
-
Assessment: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate.
-
Data Analysis: The efficacy of the antibiotic is often expressed as the dose required to achieve a certain level of bacterial reduction (e.g., ED50, the dose that produces a 50% reduction in bacterial count).
Caption: Workflow for a murine thigh infection model.
Signaling Pathways
The primary signaling pathway affected by third-generation cephalosporins is the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase activity of PBPs, these antibiotics prevent the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall.
Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.
Conclusion
Cis-Ceftibuten demonstrates potent in vitro activity against a wide range of Gram-negative pathogens, comparable to other oral third-generation cephalosporins like cefixime. Its efficacy is particularly notable against members of the Enterobacteriaceae family and Haemophilus influenzae. However, its activity against Streptococcus pneumoniae is reduced, and it has limited utility against staphylococci. The trans-isomer of Ceftibuten is significantly less active. In vivo studies in animal models have generally corroborated the in vitro findings, demonstrating the efficacy of ceftibuten in treating infections caused by susceptible organisms. The choice of a third-generation cephalosporin for clinical use should be guided by the specific pathogen, its susceptibility profile, and the pharmacokinetic properties of the antibiotic.
References
head-to-head comparison of trans-Ceftibuten and other antibiotics against resistant strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro activity of trans-Ceftibuten against key resistant bacterial strains, benchmarked against other commonly used oral antibiotics. The data presented is compiled from multiple studies to offer a consolidated overview for research and development purposes.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various resistant and susceptible bacterial isolates. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key indicator of an antibiotic's potency.
| Bacterial Species (Resistance Phenotype) | Antibiotic | MIC90 (µg/mL) |
| Enterobacteriaceae | This compound | ≤0.25 |
| Cefixime | No specific data found | |
| Cefpodoxime | No specific data found | |
| Cefuroxime | >16 (compared to Ceftibuten) | |
| Cefaclor | >16 (compared to Ceftibuten) | |
| Cephalexin | >16 (compared to Ceftibuten) | |
| Amoxicillin-Clavulanic Acid | >16 (compared to Ceftibuten) | |
| Haemophilus influenzae | This compound | 0.13 |
| Cefixime | No specific data found | |
| Cefpodoxime | No specific data found | |
| Cefuroxime | No specific data found | |
| Cefaclor | No specific data found | |
| Streptococcus pneumoniae (Penicillin-Susceptible) | This compound | 4.0 |
| Cefixime | No specific data found | |
| Cefpodoxime | No specific data found | |
| Cefuroxime | No specific data found | |
| Cefprozil | No specific data found | |
| Streptococcus pneumoniae (Penicillin-Resistant) | This compound | 16.0 |
| Cefixime | ≥64 | |
| Cefpodoxime | More potent than Ceftibuten | |
| Moraxella catarrhalis | This compound | 4.0 |
| Cefixime | No specific data found | |
| Cefpodoxime | No specific data found | |
| Cefuroxime | No specific data found | |
| Cefprozil | No specific data found | |
| Enterobacteriaceae (ESBL-producing) | This compound | Significantly more active than comparators |
| Cefixime | Less active than Ceftibuten | |
| Cefpodoxime | Less active than Ceftibuten | |
| Cefetamet | Less active than Ceftibuten | |
| Loracarbef | Less active than Ceftibuten | |
| Cefprozil | Less active than Ceftibuten | |
| Cefuroxime | Less active than Ceftibuten | |
| Cefaclor | Less active than Ceftibuten | |
| Cefadroxil | Less active than Ceftibuten |
Experimental Protocols
The data cited in this guide is primarily derived from in-vitro susceptibility testing performed according to standardized methods. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion, which follow guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[1][2]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[3][4]
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are placed on the surface of the agar.[3][4]
-
Incubation: The plate is incubated, typically inverted, at 35°C for 16-24 hours.[3]
-
Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters.[3] The size of this zone is then compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[3]
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound and the primary mechanism of resistance mediated by β-lactamase enzymes.
References
Validating the Antimicrobial Spectrum of trans-Ceftibuten: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial spectrum of Ceftibuten, with a focus on its trans-isomer. While specific quantitative data for the trans-Ceftibuten isomer is limited in publicly available literature, this document summarizes the well-established activity of Ceftibuten (a mixture of cis and trans isomers) and compares it with other key oral cephalosporins. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Ceftibuten is a third-generation oral cephalosporin antibiotic that exists as two geometric isomers: cis and trans. The cis-isomer is the more biologically active form, with the trans-isomer exhibiting significantly lower antimicrobial potency, estimated to be approximately one-eighth that of the cis-isomer. Ceftibuten demonstrates a broad spectrum of activity against many Gram-negative bacteria, including common respiratory and urinary tract pathogens, while its activity against Gram-positive organisms is more limited. This guide will delve into the available data on Ceftibuten's antimicrobial spectrum, its mechanism of action, and the standardized methods for its evaluation.
Comparative Antimicrobial Spectrum
The antimicrobial activity of Ceftibuten is primarily attributed to its cis-isomer. The following tables present the Minimum Inhibitory Concentration (MIC) values for Ceftibuten (as a mix of isomers) against a range of clinically relevant bacteria, compared to other commonly used oral cephalosporins. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Ceftibuten and Comparator Oral Cephalosporins against Enterobacteriaceae
| Organism | Ceftibuten MIC₅₀/₉₀ (µg/mL) | Cefixime MIC₅₀/₉₀ (µg/mL) | Cefpodoxime MIC₅₀/₉₀ (µg/mL) | Cefuroxime MIC₅₀/₉₀ (µg/mL) |
| Escherichia coli | 0.12 / 0.5 | 0.25 / 1 | 0.5 / 2 | 4 / 16 |
| Klebsiella pneumoniae | 0.25 / 1 | 0.5 / 2 | 1 / 4 | 8 / 32 |
| Proteus mirabilis | ≤0.06 / 0.12 | 0.12 / 0.25 | 0.25 / 1 | 2 / 8 |
| Citrobacter freundii | 1 / >16 | 2 / >32 | 4 / >32 | 16 / >64 |
| Enterobacter cloacae | 2 / >16 | 4 / >32 | 8 / >32 | 32 / >64 |
Table 2: In Vitro Activity of Ceftibuten and Comparator Oral Cephalosporins against Respiratory Pathogens
| Organism | Ceftibuten MIC₅₀/₉₀ (µg/mL) | Cefixime MIC₅₀/₉₀ (µg/mL) | Cefpodoxime MIC₅₀/₉₀ (µg/mL) | Cefuroxime MIC₅₀/₉₀ (µg/mL) |
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 / 0.06 | ≤0.03 / 0.06 | ≤0.03 / 0.06 | 0.5 / 1 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 / 0.06 | ≤0.03 / 0.06 | ≤0.03 / 0.06 | 1 / 2 |
| Moraxella catarrhalis (β-lactamase positive) | 0.5 / 1 | 0.25 / 0.5 | 0.12 / 0.25 | 1 / 2 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.5 / 1 | 0.5 / 1 | 0.12 / 0.25 | 0.25 / 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | 4 / 8 | 2 / 4 | 1 / 2 | 4 / 8 |
Experimental Protocols
The data presented in this guide is based on standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- Bacterial isolates are grown on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
- Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- A series of twofold dilutions of the antimicrobial agents are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).
- These dilutions are dispensed into the wells of a microtiter plate.
3. Inoculation and Incubation:
- Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
- A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
- The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanism of Action of Ceftibuten
Ceftibuten, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Ceftibuten binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: The primary targets of Ceftibuten are PBPs involved in the final step of peptidoglycan synthesis, a critical component of the cell wall. Specifically, it has a high affinity for PBP3 in Gram-negative bacteria.
-
Cell Lysis: Inhibition of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.
Visualizing the Mechanism and Workflow
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Ceftibuten.
Caption: Experimental workflow for MIC determination.
Comparative Pharmacodynamics of Trans-Ceftibuten Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of trans-ceftibuten, the active isomer of the third-generation oral cephalosporin ceftibuten, in various animal models. The data presented herein is intended to inform preclinical research and support the development of effective antimicrobial therapies. While direct comparative pharmacodynamic studies across multiple species are limited, this guide synthesizes available pharmacokinetic and pharmacodynamic data to offer insights into the species-specific considerations for this compound efficacy.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters of Ceftibuten in Different Animal Models
The pharmacodynamic efficacy of β-lactam antibiotics like ceftibuten is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT > MIC). Differences in pharmacokinetics across animal species can significantly impact this key pharmacodynamic index. The following table summarizes key pharmacokinetic parameters of ceftibuten in several animal models, which in turn influence its pharmacodynamics.
| Animal Model | Bioavailability (%) | Protein Binding (%) | Elimination Half-Life (t½) | Primary Route of Excretion | Key Pharmacodynamic Findings |
| Mouse | Well absorbed | Not specified | ~2.0 - 2.5 hours | Renal | Stasis and 1-log10 CFU/thigh reduction were achieved with a fT > MIC of 39% and 67%, respectively, in a neutropenic thigh infection model.[1][2] |
| Rat | Well absorbed | Not specified | Not specified | Renal | Ceftibuten transport characteristics in the renal and intestinal brush-border membranes have been studied, indicating active transport mechanisms. |
| Rabbit | Moderately absorbed | Not specified | Not specified | Renal | Pharmacokinetic properties have been evaluated, showing moderate absorption after oral administration.[3] |
| Dog | Well absorbed | ~90% (species-dependent for cephalosporins) | ~5.5 days (for highly protein-bound cephalosporins) | Renal | General cephalosporin pharmacokinetics suggest good distribution into most body fluids. |
| Monkey (Cynomolgus) | Moderately absorbed | Not specified | Not specified | Renal | Absorption is noted to be moderate in this species.[3] |
Experimental Protocols
The neutropenic murine thigh infection model is a standard preclinical model for evaluating the in vivo efficacy of antibiotics. The following is a detailed protocol representative of studies assessing ceftibuten's pharmacodynamics.
Neutropenic Murine Thigh Infection Model Protocol
-
Animal Model: Specific pathogen-free female ICR mice weighing approximately 25 g are used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg of body weight on day 4 and 100 mg/kg on day 1 prior to infection. This ensures that the observed antimicrobial effect is due to the drug and not the host's immune response.
-
Bacterial Strains: Clinically relevant bacterial isolates, such as extended-spectrum β-lactamase (ESBL)-producing Escherichia coli or Klebsiella pneumoniae, are used.
-
Inoculum Preparation: Bacteria are grown to the logarithmic phase in Mueller-Hinton broth, then centrifuged and resuspended in saline to a concentration of approximately 10⁷ CFU/mL.
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.
-
Drug Administration: Ceftibuten is administered subcutaneously or orally at various dosing regimens, including human-simulated exposures, starting 2 hours post-infection.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The primary pharmacodynamic parameter, the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC), is correlated with the change in bacterial density (log₁₀ CFU/thigh) over 24 hours. A sigmoid Emax model is often used to determine the %fT > MIC required for bacteriostasis (no change in bacterial count) and bactericidal activity (e.g., 1-log₁₀ reduction in bacterial count).[1][2]
Mandatory Visualization
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
References
Navigating Ceftibuten Susceptibility: An Inter-Laboratory Comparison Guide
An in-depth analysis of inter-laboratory validation for ceftibuten susceptibility testing, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document outlines standardized methodologies, compares international guidelines, and presents key performance data to ensure accurate and reproducible results in antimicrobial susceptibility testing.
This guide provides a comparative overview of established methods and guidelines from leading international bodies, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to aid laboratories in establishing and verifying their own ceftibuten susceptibility testing protocols.
Comparative In Vitro Activity of Ceftibuten
Ceftibuten demonstrates potent in vitro activity against a wide spectrum of Gram-negative bacteria, particularly members of the Enterobacteriaceae family. Its stability against many common β-lactamases contributes to its efficacy. The following table summarizes the minimum inhibitory concentration (MIC) data for ceftibuten against various bacterial species, providing a baseline for expected performance.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.25 | 0.5 |
| Klebsiella pneumoniae | ≤0.25 | 1 |
| Proteus mirabilis | ≤0.25 | 0.5 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | 0.5 | 1 |
| Streptococcus pneumoniae | 8 | 16 |
| Staphylococcus aureus | >64 | >64 |
Note: Data is compiled from various in vitro studies. Actual MIC values can vary based on the specific strains and testing conditions. Ceftibuten generally displays greater potency against Enterobacteriaceae compared to other oral β-lactams like cefuroxime and cefaclor.[2]
International Guidelines for Ceftibuten Susceptibility Testing: CLSI vs. EUCAST
Both the CLSI in North America and EUCAST in Europe provide standardized guidelines for antimicrobial susceptibility testing, including for ceftibuten. While both aim for harmonization, differences in their interpretive criteria exist. Laboratories must choose a set of guidelines and apply them consistently.
| Parameter | CLSI Guidelines | EUCAST Guidelines |
| Testing Methods | Broth microdilution, Disk diffusion | Broth microdilution, Disk diffusion |
| Disk Content | 30 µg | 30 µg |
| Quality Control Strains | E. coli ATCC® 25922, E. coli NCTC 13353, K. pneumoniae ATCC® BAA-1705, K. pneumoniae ATCC® BAA-2814 | E. coli ATCC® 25922, K. pneumoniae ATCC® 700603 |
| Interpretive Criteria (Breakpoints) | Varies by organism. For Enterobacterales: Susceptible (S) ≤1 µg/mL, Intermediate (I) = 2 µg/mL, Resistant (R) ≥4 µg/mL (for uncomplicated UTI) | Varies by organism. For Enterobacterales: Susceptible (S) ≤0.5 µg/mL, Resistant (R) >1 µg/mL |
Note: Breakpoint values are subject to change and users should always refer to the latest versions of the respective documents (e.g., CLSI M100, EUCAST Breakpoint Tables).[3][4][5][6]
Experimental Protocols for Susceptibility Testing
Accurate and reproducible susceptibility testing relies on strict adherence to standardized protocols. Below are generalized methodologies for broth microdilution and disk diffusion testing for ceftibuten.
Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Plate Inoculation: Inoculate a 96-well microtiter plate containing serial two-fold dilutions of ceftibuten in cation-adjusted Mueller-Hinton broth (CAMHB) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a 30 µg ceftibuten disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters and interpret the results as susceptible, intermediate, or resistant by comparing the zone size to the established breakpoints from CLSI or EUCAST guidelines.
Visualizing the Workflow and Regulatory Landscape
To better understand the processes involved in susceptibility testing and the interplay of regulatory bodies, the following diagrams are provided.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Caption: Relationship between key organizations in antimicrobial susceptibility testing.
References
- 1. Pharmacokinetics of ceftibuten-cis and its trans metabolite in healthy volunteers and in patients with chronic renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftibuten: a new orally absorbed cephalosporin. In vitro activity against strains from the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. clsi clinical breakpoints: Topics by Science.gov [science.gov]
- 6. m.youtube.com [m.youtube.com]
Assessing the Clinical Relevance of Trans-Ceftibuten Formation In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftibuten, a third-generation oral cephalosporin, is primarily administered as the cis-isomer, which is responsible for its antibacterial activity. In vivo, a portion of the cis-ceftibuten is converted to its trans-isomer. This guide provides a comprehensive comparison of cis- and trans-ceftibuten, focusing on the clinical relevance of this in vivo transformation. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the complete pharmacokinetic and pharmacodynamic profile of ceftibuten.
Comparative Analysis of Ceftibuten Isomers
The clinical relevance of this compound formation is largely dictated by its concentration in the body relative to the active cis-isomer and its intrinsic antimicrobial potency.
Pharmacokinetic Profile
Following oral administration, cis-ceftibuten is the predominant form found in plasma and urine.[1] The trans-isomer is a metabolite and is present at significantly lower concentrations.[2][3]
Table 1: Comparative Pharmacokinetic Parameters of Cis- and this compound in Healthy Adults
| Parameter | Cis-Ceftibuten | This compound | Reference(s) |
| Time to Peak Concentration (Tmax) | 2.0 - 3.0 hours | 3.25 - 4.8 hours | [4] |
| Elimination Half-Life (t½) | 2.17 - 3.1 hours | 3.19 - 3.5 hours | [4] |
| Peak Plasma Concentration (Cmax) Ratio | Predominant | ~5.7% of cis-isomer | [2] |
| Total Exposure (AUC) Ratio | Predominant | <10% of total exposure | [3] |
| Urinary Recovery (% of dose) | 47% - 70% | 6% - 20% | [3] |
Antimicrobial Potency
A critical factor in assessing the clinical relevance of this compound is its antimicrobial activity. Experimental data indicates that the trans-isomer is substantially less potent than the cis-isomer.
Table 2: Comparative Antimicrobial Potency
| Isomer | Relative Potency | Reference(s) |
| Cis-Ceftibuten | Fully Active | [1] |
| This compound | Approximately 1/8th the potency of the cis-isomer | [1] |
Experimental Protocols
The following sections detail the methodologies used to generate the data presented in this guide.
Quantification of Ceftibuten Isomers in Biological Samples
A validated high-performance liquid chromatography (HPLC) method with UV detection is employed to separate and quantify cis- and this compound in plasma and urine.
Protocol: HPLC Analysis of Ceftibuten Isomers
-
Sample Preparation:
-
Plasma samples are deproteinized, typically using acetonitrile and dichloromethane.
-
The mixture is centrifuged, and the resulting supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Capcell Pak C18 UG120, 4.6 mm × 250 mm, 5 μm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is used. A representative mobile phase is a mixture of 50 mM ammonium acetate and acetonitrile (e.g., 95:5, v/v).
-
Flow Rate: A constant flow rate is maintained, typically around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 262 nm or 264 nm.[2]
-
Internal Standard: An internal standard, such as ceftizoxime, is used for accurate quantification.
-
-
Quantification:
-
Calibration curves are generated using standards of known concentrations of cis- and this compound.
-
The concentration of each isomer in the samples is determined by comparing their peak areas to the calibration curve.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of ceftibuten is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
Bacterial strains are grown on appropriate agar plates.
-
Colonies are suspended in a saline or broth solution to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.
-
-
Drug Dilution:
-
Serial twofold dilutions of the antimicrobial agent (ceftibuten) are prepared in Mueller-Hinton broth in microtiter plates.
-
-
Inoculation:
-
The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Incubation:
-
The microtiter plates are incubated at 35°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Assessment of Clinical Relevance
The following diagrams illustrate the logical workflow for assessing the clinical relevance of this compound and the pharmacokinetic relationship between the two isomers.
Caption: In vivo pathway of ceftibuten from administration to elimination.
Caption: Workflow for assessing the clinical relevance of this compound.
Conclusion
-
Low Systemic Exposure: The concentration of this compound in the body is consistently low, representing a small fraction of the total drug exposure compared to the active cis-isomer.[2][3]
-
Reduced Antimicrobial Potency: The trans-isomer is significantly less active against bacteria than the cis-isomer, with an estimated potency of only about one-eighth that of the parent compound.[1]
Therefore, the clinical efficacy of ceftibuten can be primarily attributed to the cis-isomer. While the presence of the trans-isomer is a notable metabolic feature, its contribution to the overall therapeutic effect is negligible. For drug development and clinical application, the focus should remain on the pharmacokinetics and pharmacodynamics of cis-ceftibuten.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of ceftibuten at sub-inhibitory concentrations in comparison with other antibiotics against respiratory and urinary tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Antimicrobial activity of ceftibuten-avibactam against a global collection of Enterobacterales from patients with urinary tract infections (2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive review of published literature reveals a notable absence of direct comparative stability studies for trans-Ceftibuten alongside its cis-isomer or other related compounds under forced degradation conditions. While the distinct roles and activity levels of ceftibuten isomers are acknowledged, with cis-ceftibuten being the active pharmaceutical ingredient and this compound a less potent metabolite, specific experimental data detailing their comparative degradation kinetics under various stress conditions is not publicly available.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of ceftibuten stability based on existing knowledge. It will outline the established characteristics of ceftibuten isomers and present a generalized experimental protocol for a forced degradation study that could be adapted for a comparative analysis of this compound and its related compounds.
Understanding Ceftibuten and Its Isomers
Ceftibuten is a third-generation oral cephalosporin antibiotic. It exists as two geometric isomers: cis-ceftibuten and this compound. The cis-isomer is the biologically active form of the drug.[1][2] The trans-isomer is a known impurity and metabolite, exhibiting significantly lower antibacterial activity.[1] The conversion between these two forms can be a critical factor in the overall stability and efficacy of the drug product.
Data on Comparative Stability: A Research Gap
Despite extensive searches of scientific databases, no studies have been identified that present a side-by-side comparison of the stability of this compound and its related compounds when subjected to forced degradation as per ICH guidelines. Such a study would involve exposing the compounds to acidic, alkaline, oxidative, thermal, and photolytic stress and quantifying the extent of degradation over time. The absence of this data prevents the creation of comparative data tables as initially intended.
A General Framework for a Comparative Forced Degradation Study
For researchers intending to investigate the comparative stability of this compound, a well-established experimental workflow for forced degradation studies can be implemented. The following protocol is a generalized representation and should be optimized based on the specific properties of the compounds being tested.
Experimental Workflow for Comparative Forced Degradation
Caption: Generalized workflow for a comparative forced degradation study.
Detailed Methodologies for Key Experiments
The following are generalized protocols for the stress conditions depicted in the workflow. Specific concentrations, temperatures, and durations should be optimized to achieve a target degradation of 5-20%.
1. Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound and the related compound (e.g., cis-ceftibuten) in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and withdraw samples at shorter intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, and 120 minutes). Neutralize the samples immediately.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Thermal Degradation: Expose the solid compounds to a constant temperature of 80°C in a calibrated oven. Dissolve samples at different time points (e.g., 0, 1, 3, 7, and 14 days) in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil as dark controls.
3. Analytical Method:
-
A stability-indicating HPLC-UV method is crucial for separating the parent compounds from their degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness. A typical method might involve a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. The detection wavelength would be set based on the UV absorbance maxima of the compounds.
Conclusion
While direct comparative stability data for this compound is currently unavailable in the public domain, this guide provides a framework for conducting such studies. The provided experimental workflow and protocols offer a starting point for researchers to generate valuable data on the intrinsic stability of this compound and its related compounds. The development of a validated stability-indicating analytical method is a prerequisite for obtaining meaningful and reliable results. Such research would be a significant contribution to the pharmaceutical sciences, aiding in the development of more robust and stable formulations of ceftibuten.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of trans-Ceftibuten
For researchers, scientists, and drug development professionals handling trans-Ceftibuten, a cephalosporin antibiotic, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines prevents the contamination of water supplies, reduces the risk of antimicrobial resistance, and ensures regulatory compliance.[1][2]
Categorizing this compound Waste
The first step in proper disposal is to determine the appropriate waste stream for this compound. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous, governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3]
Hazardous Pharmaceutical Waste: While specific classifications for this compound were not found, many pharmaceutical wastes are considered hazardous due to their chemical properties. As a precautionary measure, it is recommended to manage this compound waste as hazardous unless explicitly determined otherwise by a safety data sheet (SDS) or institutional guidelines.[4] Hazardous pharmaceutical waste must be collected in designated, clearly labeled black containers.[5]
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, it can be disposed of in designated blue containers.[5] However, given the nature of cephalosporins and the increasing concern over antibiotics in the environment, treating it as hazardous waste is a more conservative and environmentally protective approach.
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the safe disposal of this compound and associated materials.
1. Segregation at the Source:
-
Immediately segregate this compound waste from other laboratory waste.
-
This includes expired or unused stock solutions, contaminated personal protective equipment (PPE), and any lab materials (e.g., vials, pipettes, culture media) that have come into direct contact with the compound.
2. Waste Containment:
-
Stock Solutions: High-concentration stock solutions of this compound are considered hazardous chemical waste.[4] They should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste.[4] While autoclaving can destroy pathogens, it may not inactivate the antibiotic.[4] Therefore, autoclaved media containing this antibiotic should still be collected for chemical waste disposal.
-
Contaminated Solids: All disposables, such as gloves, bench paper, and empty vials, that are contaminated with this compound should be placed in a designated hazardous waste container.
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste - Pharmaceuticals" and should identify the contents, including "this compound."
4. Storage:
-
Store hazardous waste containers in a secure, designated area away from general lab traffic.
-
Ensure containers are kept closed except when adding waste.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.[5] The EPA has banned the sewering of hazardous pharmaceutical waste.[5][6]
-
For household-generated pharmaceutical waste, drug take-back programs are the best option.[7]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for non-hazardous classification) was identified in the search results. The disposal guidelines are based on the general classification of pharmaceutical and antibiotic waste.
| Data Point | Value |
| Hazardous Waste Container Color | Black |
| Non-Hazardous Waste Container Color | Blue |
| Ban on Sewering Hazardous Pharmaceuticals | Enforced by EPA under Subpart P regulations |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. aaronhall.com [aaronhall.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. youtube.com [youtube.com]
- 6. ovid.com [ovid.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Personal protective equipment for handling trans-Ceftibuten
For laboratory personnel, including researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling of trans-Ceftibuten. This guide outlines procedural steps for safe operational use and disposal, ensuring the well-being of laboratory staff and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, which is an isomer and metabolite of the cephalosporin antibiotic Ceftibuten, a comprehensive approach to personal protection is critical to minimize exposure risk. The following PPE is mandatory:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[1] Nitrile gloves are a suitable choice. Ensure gloves are properly sized for a good fit to maintain dexterity.[2]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[1][2] Standard safety glasses do not provide adequate protection.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing from contamination.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
It is crucial to note that some individuals may have a known hypersensitivity to cephalosporins, and exposure should be strictly avoided.[3]
Operational Plan and Handling Procedures
Adherence to a strict operational protocol is paramount when working with this compound to ensure a safe laboratory environment.
Storage: this compound should be stored in a tightly sealed container in a refrigerator.[1]
Handling:
-
All handling of this compound powder should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.
-
Avoid the formation of dust and aerosols during handling.[1]
-
Personnel should avoid direct contact with the compound.[4]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory areas where this compound is handled.[4]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Solid Waste: Unused or expired this compound powder, as well as any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a cautious approach is recommended due to the potential for allergic reactions to cephalosporins. The following table summarizes key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₄O₆S₂ |
| Molecular Weight | 410.43 g/mol |
| Appearance | White to Pale Brown Solid[1] |
| Storage Temperature | Refrigerated[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. Cephalosporin Allergy: Current Understanding and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IgE Sensitization to Cephalosporins in Health Care Workers - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
